molecular formula C10H10N2 B3022489 4-Methyl-3-phenyl-1H-pyrazole CAS No. 13808-62-3

4-Methyl-3-phenyl-1H-pyrazole

Cat. No.: B3022489
CAS No.: 13808-62-3
M. Wt: 158.2 g/mol
InChI Key: LANBPXHLIUYXOT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Derivatives

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. mdpi.comwikipedia.orgorientjchem.org Just a few years later, in 1889, the first synthesis of the parent pyrazole was achieved by Buchner. mdpi.comglobalresearchonline.net The classical Knorr synthesis, involving the condensation of a β-diketone with hydrazine (B178648), remains a fundamental method for creating substituted pyrazoles. mdpi.comwikipedia.org

Initially, the interest in pyrazoles was primarily academic. However, this changed with the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959. wikipedia.orgorientjchem.org This discovery spurred further investigation into the biological potential of these compounds. Over the decades, the synthetic methodologies for pyrazole derivatives have evolved significantly, moving from traditional condensation reactions to more sophisticated techniques like microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions. rsc.orgresearchgate.net These modern methods have enabled the creation of a vast library of pyrazole derivatives with a wide array of substituents, each with the potential for unique chemical and biological properties.

Overview of Pyrazole Core Structure and its Chemical Reactivity

The pyrazole ring is a five-membered heterocycle with the molecular formula C₃H₄N₂. mdpi.com It is an aromatic system with a planar structure. The ring contains two nitrogen atoms in adjacent positions (1 and 2). One nitrogen atom is like pyrrole, with its lone pair of electrons contributing to the aromatic sextet, making it acidic. The other nitrogen is similar to pyridine (B92270), with its lone pair in the plane of the ring, rendering it basic. mdpi.com This dual nature gives pyrazoles amphoteric properties. mdpi.com

The reactivity of the pyrazole ring is influenced by the two nitrogen atoms, which are electronegative and reduce the electron density at the C3 and C5 positions, while the C4 position remains relatively electron-rich. chemicalbook.com Consequently, the C4 position is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmajournal.net The N1 nitrogen can be deprotonated by a strong base, forming an anion that is highly reactive towards electrophiles. chemicalbook.compharmajournal.net The pyrazole ring itself is generally resistant to oxidation and reduction. chemicalbook.com

Tautomerism is a key characteristic of N-unsubstituted pyrazoles, where the proton on the nitrogen can migrate between the two nitrogen atoms. mdpi.comencyclopedia.pub This process is typically intermolecular and can be influenced by factors such as the solvent and temperature. encyclopedia.pub

Broad Spectrum of Pharmacological Activities of Pyrazole Derivatives

Pyrazole derivatives have garnered immense attention in medicinal chemistry due to their wide range of pharmacological activities. middlebury.edunih.govnih.gov The pyrazole nucleus is considered a "privileged scaffold," meaning it is a structural framework that can be modified to interact with various biological targets. This versatility has led to the development of pyrazole-containing drugs with diverse therapeutic applications.

Some of the well-established pharmacological activities of pyrazole derivatives include:

Anti-inflammatory and Analgesic: Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core and is a selective COX-2 inhibitor. middlebury.edufrontiersin.org Other derivatives have also shown significant antinociceptive and anti-inflammatory effects. frontiersin.org

Antimicrobial and Antifungal: Numerous pyrazole derivatives have been synthesized and screened for their activity against various bacteria and fungi, with some showing promising results. nih.govmdpi.com

Anticancer: The pyrazole scaffold is a key component in the design of new anticancer agents. rsc.orgrsc.org For instance, some derivatives act as cyclin-dependent kinase 2 (CDK2) inhibitors, which are crucial for cell cycle regulation and are a target for cancer therapy. rsc.org

Antiviral: Certain pyrazole derivatives have demonstrated potent activity against viruses like HIV. nih.gov

Other Activities: The pharmacological profile of pyrazoles extends to include antidepressant, anti-obesity, and neuroprotective activities. researchgate.netmiddlebury.edunih.gov They are also used in agrochemicals as herbicides, insecticides, and fungicides. nih.govnumberanalytics.com

Rationale for Focused Research on 4-Methyl-3-phenyl-1H-pyrazole and Related Scaffolds

The specific substitution pattern of this compound makes it an interesting candidate for further investigation. The presence of a methyl group at the 4-position and a phenyl group at the 3-position can significantly influence the compound's electronic properties, steric hindrance, and potential biological interactions compared to the parent pyrazole.

Research into specifically substituted pyrazoles like this compound is driven by the principle of structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the substituents on the pyrazole ring, researchers can fine-tune the compound's pharmacological activity, selectivity, and pharmacokinetic properties. For example, the synthesis of a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which share a similar substitution pattern, was undertaken to evaluate their antioxidant and anti-inflammatory activities. semanticscholar.org

Furthermore, the synthesis of related compounds, such as 1-(2,4-dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, highlights the interest in exploring how different substituents at various positions of the pyrazole core can lead to new therapeutic agents. lookchem.com The study of compounds like 4-methyl 3-phenyl 2-thiocarbamoyl -3,3a dihydro pyrazolo[3,4-c] pyrazole, which is synthesized from 5-methyl-2,4-dihydro-3H pyrazol-3-one and benzaldehyde, further underscores the efforts to build upon the pyrazole scaffold to create more complex and potentially more active molecules. researchgate.net The development of photochromic materials based on pyrazole derivatives, such as those derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, also demonstrates the broader applications of these scaffolds beyond pharmacology. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANBPXHLIUYXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339823
Record name 4-Methyl-3-phenyl-1H-pyrazole
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Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13808-62-3
Record name 4-Methyl-3-phenyl-1H-pyrazole
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Record name 4-methyl-5-phenyl-1Ð?-pyrazole
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Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Phenyl 1h Pyrazole

Direct Synthesis Strategies for the Pyrazole (B372694) Core

Direct synthesis strategies aim to construct the pyrazole ring in a single or a few straightforward steps from acyclic precursors. These methods are often favored for their efficiency and atom economy.

Cyclocondensation Reactions

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. These reactions involve the condensation of a binucleophilic reagent, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.

The reaction between a hydrazine and a 1,3-diketone is a classic and versatile method for synthesizing pyrazoles. metu.edu.tr The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can potentially lead to two regioisomeric pyrazoles. nih.gov The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. nih.govnih.gov For instance, the condensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide can provide good yields and regioselectivity. nih.gov The use of fluorinated alcohols as solvents has also been shown to improve regioselectivity in pyrazole formation. dergipark.org.tr

A general representation of this reaction leading to a substituted pyrazole is shown below:

General reaction of a 1,3-diketone with a hydrazine to form a pyrazole.

Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones and Hydrazines

1,3-Diketone ReactantHydrazine ReactantSolventCatalyst/ConditionsProductReference
1-Phenyl-1,3-butanedioneHydrazine hydrate (B1144303)Ethanol (B145695)Reflux3-Methyl-5-phenyl-1H-pyrazole dergipark.org.tr
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine (B124118)N,N-DimethylacetamideRoom Temperature1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole and 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole nih.gov
AcetylacetonePhenylhydrazineEthanolAcetic acid1,3,5-Trimethyl-1H-pyrazole metu.edu.tr

The condensation of phenylhydrazine with β-ketoesters, such as ethyl acetoacetate (B1235776), is a well-established route to pyrazolone (B3327878) derivatives, which can be further modified to yield various substituted pyrazoles. nih.govmdpi.comresearchgate.net The initial reaction typically forms a phenylhydrazone, which then undergoes intramolecular cyclization to produce the pyrazolone ring. researchgate.net The use of catalysts like nano-ZnO has been reported to facilitate this condensation, leading to excellent yields and short reaction times. nih.govnih.gov

The reaction between phenylhydrazine and ethyl acetoacetate initially yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net This intermediate is a versatile building block for the synthesis of a variety of pyrazole derivatives.

Table 2: Synthesis of Pyrazolone from Phenylhydrazine and Ethyl Acetoacetate

Reactant 1Reactant 2CatalystSolventProductYieldReference
PhenylhydrazineEthyl acetoacetateNano-ZnONot specified3-Methyl-1-phenyl-1H-pyrazol-5-ol95% nih.govnih.gov
PhenylhydrazineEthyl acetoacetateNoneEthanol3-Methyl-1-phenyl-5-pyrazoloneNot specified researchgate.net

Another synthetic approach involves the reaction of a substituted acetophenone (B1666503) with a hydrazine, often proceeding through a Knoevenagel condensation followed by a cyclization reaction. atlantis-press.com This method is particularly useful for preparing 3-aryl-1H-pyrazoles. The initial step is the formation of a hydrazone from the acetophenone and hydrazine. asianpubs.org Subsequent treatment with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) can effect cyclization and formylation to yield a pyrazole-4-carbaldehyde. nih.govasianpubs.org This two-step process provides a versatile route to various substituted pyrazoles. asianpubs.org Microwave-assisted Vilsmeier-Haack reactions have also been employed to afford pyrazoles in moderate to good yields. nih.gov

For example, the reaction of acetophenone with phenylhydrazine hydrochloride in ethanol with a catalytic amount of acetic acid yields acetophenone phenylhydrazone. asianpubs.org This intermediate can then be cyclized using the Vilsmeier-Haack reagent to produce 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. asianpubs.org

Transition-Metal Catalyzed Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering alternative reaction pathways with high efficiency and selectivity. organic-chemistry.org Various transition metals, including palladium, copper, and iron, have been utilized in these synthetic strategies. mdpi.comorganic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the functionalization of pre-existing pyrazole rings. researchgate.net Copper-catalyzed reactions have been used for the synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.org Iron-catalyzed methods have also been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org These transition-metal catalyzed approaches often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgnih.gov

Table 3: Examples of Transition-Metal Catalyzed Pyrazole Synthesis

CatalystReactantsReaction TypeProductReference
Copper(I) iodideα,β-Alkynic hydrazonesElectrophilic cyclization4-Iodopyrazoles metu.edu.tr
Palladium(II) acetate (B1210297)/DPPFVinyl arenes, anilinesHydroaminationN-Aryl-α-methylbenzylamines (precursors) acs.org
Copper(II) triflateEnaminones, hydrazine, aryl halidesThree-component synthesis1,3-Substituted pyrazoles beilstein-journals.org
Iron(III) chlorideDiarylhydrazones, vicinal diolsRegioselective synthesis1,3- and 1,3,5-substituted pyrazoles organic-chemistry.org

Photoredox Reaction Methodologies

Visible light photoredox catalysis has gained significant attention as a green and sustainable method for organic synthesis, including the formation of pyrazole rings. organic-chemistry.orgfrontiersin.org This methodology utilizes a photocatalyst, often a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. acs.org This allows for the generation of radical intermediates under mild conditions, which can then participate in cyclization reactions to form the pyrazole core. acs.org

One notable application is the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors in the presence of air as the terminal oxidant. organic-chemistry.org This approach is attractive due to its mild reaction conditions and the use of readily available starting materials. Methylene (B1212753) blue has also been investigated as an organic photoredox catalyst for various transformations. frontiersin.org These photoredox reactions often exhibit high functional group tolerance and provide a cost-effective and environmentally friendly alternative to traditional synthetic methods. frontiersin.orgnih.gov

One-Pot Multicomponent Processes

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules in a single step, minimizing waste and simplifying purification processes. bohrium.comnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including those structurally related to 4-Methyl-3-phenyl-1H-pyrazole.

For instance, a four-component, one-pot synthesis of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-ones has been reported. bohrium.com This reaction involves the condensation of phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde in acetic acid with sodium acetate as a base. bohrium.com While not directly yielding this compound, this method highlights the utility of MCRs in constructing highly substituted pyrazole systems.

Another example is the L-proline catalyzed one-pot, three-component reaction of anilines, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to produce 1H-pyrazolo[3,4-b]quinolines. researchgate.net This demonstrates the versatility of MCRs in generating fused pyrazole heterocycles. Furthermore, a molecular iodine-catalyzed one-pot multicomponent reaction has been developed for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.govbeilstein-journals.org

Knorr Reaction Conditions

The Knorr pyrazole synthesis, first reported in 1883, is a classical and widely used method for the preparation of pyrazoles. globalresearchonline.netmdpi.com It involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. mdpi.comacs.org The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomers, and the outcome is influenced by the reaction conditions and the nature of the substituents on both reactants. mdpi.comacs.org

Specifically, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol can be achieved through the condensation of ethyl acetoacetate and phenylhydrazine. mdpi.comresearchgate.net This reaction serves as a foundational example of the Knorr synthesis. The regioselectivity of the Knorr reaction is a critical aspect, with factors such as the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine determining which nitrogen atom of the hydrazine attacks which carbonyl group. acs.org

Nano-ZnO Catalyzed Synthesis

The use of heterogeneous catalysts, such as zinc oxide nanoparticles (nano-ZnO), has gained significant attention in organic synthesis due to their high efficiency, reusability, and environmentally benign nature. rasayanjournal.co.inpharmacophorejournal.com Nano-ZnO has been successfully employed as a catalyst for the synthesis of various pyrazole derivatives under green conditions.

Notably, nano-ZnO has been utilized to catalyze the synthesis of 1,3,5-substituted pyrazole derivatives through the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.comresearchgate.net This method offers several advantages, including high yields (up to 95%), short reaction times, and a simple work-up procedure. researchgate.net The catalyst can be easily recovered and reused without a significant loss of activity, making the process cost-effective and sustainable. nih.gov The reactions are often carried out in aqueous media or under solvent-free conditions, further enhancing their green credentials. pharmacophorejournal.comresearchgate.net For example, a four-component one-pot synthesis of pyranopyrazole derivatives has been achieved using nano-ZnO as a catalyst in water at room temperature. nih.gov

Functionalization and Derivatization of this compound

Regioselective Synthesis Strategies

The regioselective functionalization of the pyrazole ring is crucial for creating specific isomers with desired properties. Various strategies have been developed to control the position of substituent introduction on the pyrazole core.

One approach involves the directed ortho-metalation of N-aryl azoles. For instance, the use of a tailored magnesium amide base, TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the highly regioselective ortho-magnesiation of 1-phenyl-3,5-dimethyl-1H-pyrazole at the aryl ring. nih.gov This method provides a pathway to functionalize the phenyl group attached to the pyrazole nitrogen.

Another strategy focuses on the pyrazole ring itself. The reaction of pyrazole N-oxides with arynes has been shown to be a regioselective route to C3-hydroxyarylated pyrazoles under mild conditions. scholaris.ca This method is significant as it does not require the C4 and C5 positions to be blocked to achieve regioselectivity. scholaris.ca Furthermore, the 1,3-dipolar cycloaddition reaction between alkynes and nitrilimines generated from hydrazonyl halides can produce tetrasubstituted pyrazoles, although controlling regioselectivity can be challenging. mdpi.com

Introduction of Diverse Substituents on the Pyrazole Ring

The introduction of various substituents onto the pyrazole ring is essential for modulating the chemical and biological properties of the resulting compounds. researchgate.net Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazole halides and triflates, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. ktu.edu

For example, O-triflated pyrazoles can be used as precursors in Suzuki, Sonogashira, and Stille couplings to introduce aryl, alkynyl, and other groups. ktu.edu Lithiation followed by quenching with an electrophile is another effective method. For instance, N-(tetrahydropyran-2-yl)-4-phenylpyrazole can be lithiated and then reacted with various electrophiles to introduce formyl or hydroxymethyl groups at the 5-position. rsc.org

The introduction of a selenium moiety has also been explored. A multicomponent synthesis of 3,5-dimethyl-4-arylselanyl-1H-pyrazoles has been reported using copper iodide as a catalyst. nih.gov This highlights the ability to introduce chalcogen atoms onto the pyrazole scaffold.

Synthesis of Carbaldehyde Derivatives

Pyrazole-4-carbaldehydes are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules. globalresearchonline.netjocpr.com The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netijpcbs.comresearchgate.net

This reaction typically uses a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring. jocpr.comijpcbs.com For instance, 1H-pyrazoles can be formylated at the 4-position using this method. researchgate.net The reaction conditions can be tuned to achieve the desired outcome. For example, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole undergoes Vilsmeier-Haack formylation to yield the corresponding 4-carbaldehyde. jocpr.com

Several studies have reported the synthesis of various substituted pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction on appropriately substituted pyrazole precursors or their hydrazone precursors. jocpr.comnih.govumich.edu For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding acetophenone phenylhydrazones. jocpr.com

Below is a table summarizing the synthesis of some pyrazole carbaldehyde derivatives.

Starting MaterialReagentsProductYield (%)Reference
2-Acetylbenzofuran hydrazonesVilsmeier-Haack reagent3-(1-Benzofuran-2-yl)-1-(substituted phenyl)-1H-pyrazole-4-carbaldehyde- ijpcbs.com
3-(1-Phenyl-1H-pyrazol-3-yl)-2H-chromen-2-oneVilsmeier-Haack reagent3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde- jocpr.com
N-Alkyl-3,5-dimethyl-1H-pyrazolesVilsmeier-Haack reagentN-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydes- researchgate.net
1-Phenyl-1H-pyrazol-3-ol1. Br₂, 2. Benzyl chloride, 3. n-BuLi, DMFO-Benzyl-1-phenyl-1H-pyrazole-4-carbaldehyde70 ktu.edu
HydrazonesVilsmeier-Haack reagent4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acidExcellent nih.gov
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net This reaction employs a Vilsmeier reagent, typically an adduct formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). researchgate.netktu.edu When applied to pyrazole systems, this reaction facilitates the introduction of a formyl group (-CHO), usually at the C4-position of the pyrazole ring if it is unsubstituted. umich.eduresearchgate.net

For N-substituted pyrazoles that are already substituted at the 4-position, such as this compound, the Vilsmeier-Haack reaction is anticipated to introduce the formyl group at the electron-rich C5-position. The resulting pyrazole-5-carbaldehyde is a valuable intermediate for the synthesis of a variety of more complex heterocyclic structures. nih.gov The reaction generally proceeds by electrophilic substitution, where the reactive chloroiminium ion, generated from the Vilsmeier reagent, attacks the pyrazole ring. researchgate.netvulcanchem.com Subsequent hydrolysis of the intermediate yields the target aldehyde.

Several studies have reported the successful formylation of various pyrazole precursors using this methodology to create pyrazole-4-carbaldehydes, which are analogous to the expected product from this compound. rasayanjournal.co.inasianpubs.org

Table 1: Examples of Pyrazole Formylation via Vilsmeier-Haack Reaction

Starting Material Reagents Product Yield Reference
Substituted Phenyl Carbonyl Hydrazone DMF/POCl₃ 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde Good researchgate.net
N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide Vilsmeier Reagent 3-(4-nitrophenyl)-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehyde N/A umich.edu
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone DMF/POCl₃ 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Good nih.gov

Formation of Carbohydrazide (B1668358) Analogues

Pyrazolecarbohydrazides are significant synthetic intermediates, valued for their role in constructing a wide array of heterocyclic compounds and for their potential biological activities. ontosight.ainih.gov The carbohydrazide functional group is typically introduced by reacting a pyrazolecarboxylic acid ester with hydrazine hydrate (N₂H₄·H₂O).

Specifically, this compound-5-carbohydrazide is a derivative that has been synthesized and studied. ontosight.aismolecule.com Its synthesis can be accomplished through a stepwise process beginning with the corresponding pyrazole-5-carboxylate ester, which is then treated with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group. One-pot synthesis methods have also been developed. smolecule.com These carbohydrazide analogues serve as key building blocks for preparing more complex molecules, such as Schiff bases, by condensation with various aldehydes and ketones. vulcanchem.comjournalijar.com

Table 2: Data for this compound-5-carbohydrazide and Related Analogue

Compound Name Molecular Formula Synthesis Precursor Key Reaction Reference
This compound-5-carbohydrazide C₁₁H₁₂N₄O Ethyl this compound-5-carboxylate Reaction with hydrazine hydrate ontosight.ai
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide C₂₀H₂₀N₄O₃ This compound-5-carbohydrazide Condensation with 3-ethoxy-4-hydroxybenzaldehyde smolecule.comaksci.com

Synthesis of Carboxylate Derivatives

Pyrazolecarboxylic acids and their corresponding esters are fundamental precursors in the synthesis of more elaborate pyrazole-based compounds, including the aforementioned carbohydrazides. researchgate.netd-nb.info The synthesis of these carboxylate derivatives can be achieved through several routes. One common method involves the cyclization-condensation reaction of a hydrazine, such as phenylhydrazine, with a β-ketoester. The choice of β-ketoester determines the substitution pattern on the final pyrazole ring.

For the synthesis of a compound like ethyl this compound-5-carboxylate, the reaction would involve phenylhydrazine and an appropriately substituted β-ketoester. The resulting ester can then be hydrolyzed, typically under basic conditions followed by acidification, to yield the corresponding carboxylic acid, this compound-5-carboxylic acid. d-nb.infochemchart.com These carboxylate derivatives are stable compounds that can be isolated and used in subsequent chemical transformations. nih.goviucr.org

Table 3: Representative Pyrazole Carboxylate Derivatives

Compound Name Molecular Formula Synthesis Method Melting Point (°C) Reference
Methyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate C₁₇H₁₃BrN₂O₂ Cyclization of a trichloromethyl enone and a hydrazine 113–115 nih.gov
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate C₁₄H₁₄N₂O₄ 1,3-dipolar addition from a sydnone 371 K (98 °C) iucr.org
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid C₆H₈N₂O₂ Hydrolysis of the corresponding ester 172.6–172.9 d-nb.info

Reactions Leading to Pyrazolone Derivatives

Pyrazolones, also known as pyrazol-5-ones, are structural isomers of pyrazoles featuring a carbonyl group within the heterocyclic ring. These compounds are of significant interest due to their prevalence in pharmaceuticals. rjpbcs.comijpsr.com The most fundamental synthesis of the pyrazolone core was first reported by Ludwig Knorr in 1883 and involves the condensation reaction between a β-ketoester and a hydrazine. innovareacademics.in

To obtain a pyrazolone derivative with the 4-methyl-3-phenyl substitution pattern, such as 4-methyl-3-phenyl-1H-pyrazol-5(4H)-one, one would react phenylhydrazine with a suitable β-ketoester, for example, ethyl 2-methylacetoacetate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable pyrazolone ring. innovareacademics.in The active methylene group at the C4 position of the resulting pyrazolone is reactive towards electrophiles, allowing for further functionalization, such as in Knoevenagel or Michael reactions with aldehydes. ijpsr.comresearchgate.net

Table 4: Examples of Pyrazolone Syntheses | Reactants | Catalyst/Solvent | Product Type | Reference | | --- | --- | --- | --- | --- | | Ethyl acetoacetate, Phenylhydrazine | N/A | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | innovareacademics.in | | Aromatic aldehydes, 3-Methyl-1-phenyl-pyrazol-5-one (2 equiv.) | Ceric ammonium (B1175870) nitrate (B79036) / Water | 4,4'-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | innovareacademics.in | | Ethylacetoacetate, Hydrazides | Ethanol/Glacial Acetic Acid | 1-Alkanoyl-3-methyl-1H-pyrazol-5(4H)-ones | ijpsr.com | | 3-Chlorophenyl-5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)methanone, N-phenyl hydrazinecarboxamide | N/A | Photochromic pyrazolone semicarbazone | ijpsr.com |

Reactions Involving Halogenation (e.g., Chloromethylation)

Halogenation reactions introduce halogen atoms or halogen-containing functional groups onto the pyrazole ring, creating versatile intermediates for further synthetic modifications, particularly for cross-coupling reactions. Chloromethylation is a specific example where a chloromethyl (-CH₂Cl) group is attached to the pyrazole nucleus.

This reaction is typically an electrophilic substitution carried out using reagents such as paraformaldehyde and concentrated hydrochloric acid, or chloromethyl methyl ether. smolecule.comresearchgate.net For this compound, the substitution is expected to occur at the C5 position. The resulting 5-(chloromethyl)-4-methyl-3-phenyl-1H-pyrazole is a reactive compound where the chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. smolecule.com It is noted that under certain conditions, the reaction can sometimes yield side products, such as methane-4,4'-diylbis(pyrazole) derivatives, through the reaction of the chloromethylated product with another molecule of the starting pyrazole. researchgate.net

Table 5: Examples of Halogenated Pyrazole Derivatives

Compound Name CAS Number Synthesis Note Reference
3-(Chloromethyl)-4-methyl-1-phenyl-1H-pyrazole 2913409-02-4 Product of chloromethylation sigmaaldrich.com
5-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole N/A Involves introduction of the chloromethyl group smolecule.com
4-Bromo-3-benzyloxy-1-phenyl-1H-pyrazole N/A Formed by bromination of 3-benzyloxy-1-phenyl-1H-pyrazole ktu.edu

Synthesis of Pyrazole-Fused Heterocyclic Systems

The pyrazole ring serves as an excellent scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems. These larger, more complex molecules often exhibit unique chemical and biological properties. One important class of such fused systems is the pyrazolo-pyridone family.

Pyrazolo-pyridone Derivatives

Pyrazolo-pyridones, specifically isomers of pyrazolo[3,4-b]pyridine, are synthesized by constructing a pyridine (B92270) or pyridone ring onto a pre-existing pyrazole core. mdpi.com A highly effective and common strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. orientjchem.orgscispace.com The 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to form the fused six-membered pyridine ring. mdpi.com

For instance, the synthesis of a pyrazolo-pyridone derivative based on the this compound scaffold would begin with 5-amino-4-methyl-3-phenyl-1H-pyrazole. Reaction of this aminopyrazole with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid or base catalyst, would lead to the formation of a substituted 4-hydroxy-pyrazolo[3,4-b]pyridine (the pyridone tautomer). researchgate.net Similarly, reaction with malonic esters can yield pyrazolo[3,4-b]pyridine-diones. semanticscholar.org Microwave-assisted syntheses have also been developed to improve reaction efficiency. researchgate.net

Table 6: Synthetic Approaches to Pyrazolo[3,4-b]pyridone Systems

Pyrazole Precursor Co-reactant Conditions Product Type Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazole Acetyl acetone Cyclization Pyrazolo-pyridone orientjchem.org
5-Amino-1H-pyrazole-4-carbaldehyde Diethyl malonate Condensation Ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate semanticscholar.org
5-Amino-3-methyl-1-phenyl-1H-pyrazole Paraformaldehyde, β-Diketones Microwave, InCl₃ Pyrazolo[3,4-b]pyridines researchgate.net

Pyrazolochromene Analogues

The fusion of pyrazole and chromone (B188151) moieties leads to the formation of pyrazolochromene analogues, a class of compounds with significant chemical interest. One notable synthetic route involves the oxidative cyclization of corresponding 1-phenylhydrazono chromen-2-ones. researchgate.net The synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones has been achieved through the reaction of 3-[1-(phenyl-hydrazono)-ethyl]-chromen-2-ones with copper acetate as a catalyst. researchgate.net An alternative approach involves the use of potassium carbonate in acetone, which provides an efficient and more environmentally benign method for this cyclization. researchgate.net The reaction is believed to proceed via deprotonation of the starting material by a base. researchgate.net

A series of novel coumarin-pyrazole hybrids have also been synthesized from hydrazones, carbazones, and thiocarbazones through the Vilsmeier-Haack formylation reaction. researchgate.net

Table 1: Synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one Analogues

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-[1-(phenyl-hydrazono)-ethyl]-chromen-2-onesCopper acetate3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers- researchgate.net
3-[1-(phenylhydrazono)-ethyl]-chromen-2-onePotassium carbonate, Acetone3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-onesExcellent researchgate.net
Hydrazones, Carbazones, ThiocarbazonesVilsmeier-Haack formylationFormyl pyrazoles- researchgate.net

Pyrazolo Triazole Systems

Pyrazolo-triazole systems represent a significant class of fused heterocycles. The synthesis of pyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazoles can be achieved from various acyclic and monocyclic precursors. rsc.org These bicyclic nitrogen heterocycles have applications as dyes and pigments and have been investigated for their biological activities. rsc.org

One method involves the reaction of diazotized 3-amino-5-phenylpyrazole or 3-amino-4-phenylpyrazole with either sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate or 3-(dimethylamino)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one. researchgate.netscispace.com This reaction, carried out in ethanol with sodium acetate at low temperatures, yields (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazin-3-yl)-methanone and its 8-phenyl isomer. researchgate.net The reaction is proposed to proceed through an electrophilic substitution to form an azo derivative, which then undergoes dehydrative cyclization. researchgate.net

Table 2: Synthesis of Pyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazine Derivatives

Starting Material 1Starting Material 2Reagents and ConditionsProductYield (%)Reference
Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olateDiazotized 3-amino-5-phenylpyrazoleEthanol, Sodium acetate, 0–5 °C(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazin-3-yl)-methanone- researchgate.net
3-(Dimethylamino)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-oneDiazotized 3-amino-4-phenylpyrazoleEthanol, Sodium acetate, 0–5 °C(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(8-phenylpyrazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgtriazin-3-yl)-methanone70 researchgate.net

Indenopyrazole Frameworks

Indenopyrazoles are tricyclic heterocyclic compounds that have been synthesized through various routes. One approach involves the reaction of 1-(4-(hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenyl)-3-phenylurea derivatives with hydrazine or phenylhydrazine to yield novel indenopyrazole derivatives. scispace.comekb.eg Another method describes the acid-catalyzed synthesis of a tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine. researchgate.netmdpi.comiucr.org This reaction can yield isomeric products, with yields ranging from 4-24%. researchgate.netmdpi.comiucr.org

Table 3: Synthesis of Indenopyrazole Derivatives

Starting Material 1Starting Material 2Reagents and ConditionsProductYield (%)Reference
1-(4-(hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenyl)-3-phenylurea derivativesHydrazine / Phenylhydrazine-Indenopyrazole derivatives- scispace.comekb.eg
2-Acetyl-1,3-indanedione4-TrifluoromethylphenylhydrazineAcid-catalyzed3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one4-24 researchgate.netmdpi.comiucr.org

Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that are efficiently synthesized via multi-component reactions. A common and effective method is the one-pot, four-component reaction involving an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate or phenyl hydrazine. mdpi.comsigmaaldrich.com The tautomeric form of this compound, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is a key intermediate in these syntheses. sigmaaldrich.com

Various catalysts have been employed to facilitate this reaction, including sodium benzoate, which acts as a commercially available and environmentally friendly organocatalyst in aqueous conditions. mdpi.comsigmaaldrich.com This method offers high yields and shorter reaction times. mdpi.comsigmaaldrich.com Other catalytic systems, such as l-tyrosine (B559521) in a water-ethanol mixture under microwave irradiation, have also been successfully utilized. The use of microwave irradiation has been shown to be more effective in accelerating these reactions compared to conventional heating.

Table 4: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

CatalystSolventReaction ConditionsProductYield (%)Reference
Sodium benzoateWaterStirring at 25°C to reflux6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivativesHigh mdpi.comsigmaaldrich.com
l-tyrosineWater-EthanolMicrowave irradiationPyrano[2,3-c]pyrazole derivatives-
PiperidineEthanolRefluxIndol-3-yl substituted pyrano[2,3-c]pyrazoles-
NaOHEthanolMicrowave irradiation (280 W)Indol-3-yl substituted pyrano[2,3-c]pyrazoles-

Pyrazolo[4,3-b]pyridines via Intramolecular C-N Cross-Coupling

The synthesis of pyrazolo[4,3-b]pyridines, a class of nitrogen-containing fused heterocycles, can be achieved through various strategies, often involving the annulation of a pyridine ring onto a pyrazole core or vice versa. nih.gov A notable method involves the intramolecular C-N cross-coupling of primary allylamines. While direct synthesis from this compound is not explicitly detailed, related pyrazole precursors are commonly used.

One-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in the presence of a phase-transfer catalyst like tetrapropylammonium (B79313) bromide have been reported to yield pyrazolopyridine and pyrazoloquinoline derivatives. scispace.com Another approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazol-5-amine with various reagents. conicet.gov.ar For instance, a solvent-free synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been achieved with yields ranging from 55-70%. conicet.gov.ar

Table 5: Synthesis of Pyrazolo[4,3-b]pyridine Analogues

Starting Material 1Starting Material 2Reagents and ConditionsProductYield (%)Reference
Arylglyoxals3-Methyl-1-aryl-1H-pyrazol-5-aminesCyclic 1,3-dicarbonyls, TPAB, Water/Acetone, 80°CPyrazolopyridine and Pyrazoloquinoline derivatives90-98 scispace.com
3-Methyl-1-phenyl-1H-pyrazol-5-amine-Solvent-free synthesisPyrazolo[3,4-b]pyridine-6-carboxylate derivatives55-70 conicet.gov.ar

Hybrid Molecule Synthesis

Thiazole-Pyrazole Hybrids

The molecular hybridization of thiazole (B1198619) and pyrazole moieties has resulted in the development of novel heterocyclic compounds. A key precursor for these syntheses is often a derivative of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

One synthetic strategy involves the one-pot reaction of 4-((dimethylamino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives with thiourea (B124793) and phenacyl bromide derivatives. This reaction, typically stirred at room temperature and then refluxed in methanol, provides 3-methyl-1-phenyl-4-((4-phenylthiazol-2-yl)methyl)-1H-pyrazol-5-ol derivatives in good to excellent yields.

Another approach is the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides in ethanol to furnish 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives.

Table 6: Synthesis of Thiazole-Pyrazole Hybrids

Starting Material 1Starting Material 2Reagents and ConditionsProductYieldReference
4-((Dimethylamino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivativesThioureaPhenacyl bromide derivatives, Methanol, RT to Reflux3-methyl-1-phenyl-4-((4-phenylthiazol-2-yl)methyl)-1H-pyrazol-5-ol derivativesGood to Excellent
5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamideSubstituted phenacyl bromidesEthanol2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives-

Imidazol-Pyrazole Hybrids

The synthesis of hybrid molecules incorporating both imidazole (B134444) and pyrazole rings has garnered significant interest due to the diverse biological activities associated with these nitrogen-containing heterocycles. researchgate.netasianpubs.org A common strategy for creating these hybrids involves multi-component reactions (MCRs), which offer an efficient pathway to complex molecular architectures in a single step. asianpubs.orgresearchgate.net

One reported method involves a base-catalyzed one-pot MCR to produce a series of imidazol-pyrazole hybrids. asianpubs.orgresearchgate.net This approach has been shown to generate compounds with notable biological potential. researchgate.net For instance, specific hybrids have demonstrated significant activity against various biological targets. asianpubs.orgresearchgate.net

A key intermediate in the synthesis of some imidazol-pyrazole hybrids is 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound is typically synthesized through a nucleophilic substitution reaction. The process starts with 3-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde, which is refluxed with imidazole in the presence of a base, such as anhydrous potassium carbonate, and a solvent like dimethylformamide (DMF). asianpubs.org The chloro group at the 5-position of the pyrazole ring is displaced by the imidazole, yielding the desired aldehyde intermediate. asianpubs.org

This aldehyde can then be used in subsequent reactions to build more complex hybrid structures. For example, a one-pot, four-component cyclocondensation reaction under ultrasonic irradiation has been employed to synthesize novel 2-amino-3-cyanopyridine (B104079) derivatives bearing the 5-imidazopyrazole scaffold. nih.gov This reaction involves the aldehyde, malononitrile, ammonium acetate, and various ketones. nih.gov

The synthesis of the precursor, 3-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde, is achieved through a Vilsmeier-Haack reaction. asianpubs.org This involves treating 3-methyl-1-phenyl-1H-pyrazol-5-one with a reagent generated from phosphorus oxychloride (POCl3) and DMF. asianpubs.org

The table below summarizes the synthesis of an imidazol-pyrazole hybrid and its precursor.

ProductStarting MaterialsReagents and ConditionsYield (%)Reference
3-Methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde3-Methyl-1-phenyl-1H-pyrazol-5-onePOCl3, DMF, 90 °C, 5 h70-75 asianpubs.org
5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde3-Methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde, ImidazoleK2CO3, DMF, 85 °C, 2 h67-70 asianpubs.org

Triazole-Pyrazole Hybrids

The combination of triazole and pyrazole rings into single molecular frameworks has been an area of active research, leading to the development of novel hybrid compounds. beilstein-journals.orgnih.govresearchgate.net A prevalent and versatile method for synthesizing these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of click chemistry. beilstein-journals.orgnih.govresearchgate.net This reaction typically involves the coupling of a pyrazolyl azide (B81097) with an alkyne. nih.gov

A synthetic route has been developed that allows for the N-functionalization of the pyrazole ring before the introduction of the triazole moiety. beilstein-journals.orgnih.govresearchgate.net This method utilizes triazenylpyrazoles as precursors. beilstein-journals.orgnih.gov The synthesis begins with the conversion of aminopyrazoles to diazonium salts, which are then reacted with diisopropylamine (B44863) to form 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursors. beilstein-journals.orgnih.govresearchgate.net These precursors can then be N-functionalized using various organohalides. beilstein-journals.orgnih.gov Subsequently, the triazene (B1217601) group is converted to an azide, which can then undergo a CuAAC reaction with a range of alkynes to yield a library of multi-substituted triazole-pyrazole hybrids. beilstein-journals.orgnih.govresearchgate.net This strategy has been successfully applied to generate over 50 new hybrid compounds with yields ranging from 28% to quantitative. beilstein-journals.orgresearchgate.net

One-pot procedures have also been developed to streamline the synthesis and avoid the isolation of potentially hazardous azide intermediates. beilstein-journals.orgnih.govresearchgate.net Furthermore, the compatibility of this methodology with solid-phase synthesis has been demonstrated. beilstein-journals.orgnih.gov

Another approach to triazole-pyrazole hybrids involves a metal-free multicomponent reaction. arkat-usa.org In one instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, obtained from the Vilsmeier-Haack reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is reacted with substituted phenols to form intermediate aldehydes. arkat-usa.org These intermediates then undergo a multicomponent reaction with phenacyl bromides and sodium azide to produce the final triazole-pyrazole hybrids. arkat-usa.org

The table below outlines the synthesis of a key intermediate for triazole-pyrazole hybrids.

ProductStarting MaterialReagents and ConditionsYield (%)Reference
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-onePOCl3, DMF, 80 °C, 6 h73 arkat-usa.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives, including those related to this compound, to develop more environmentally friendly and efficient methodologies. bohrium.comacs.orgscielo.org.za These approaches often focus on the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalyst systems. acs.orgscielo.org.zarasayanjournal.co.injchemlett.com

Ultrasound and Microwave-Assisted Synthesis

Both ultrasound and microwave irradiation have emerged as powerful tools in the green synthesis of pyrazole-containing compounds. acs.orgrasayanjournal.co.inmdpi.com Ultrasound-assisted synthesis offers advantages such as shorter reaction times, excellent yields, and simpler workup procedures. acs.org For example, a room-temperature, catalyst-free, one-pot pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s has been achieved in a water/ethanol mixture under ultrasonic irradiation. acs.org This method is noted for its environmental friendliness. acs.org Similarly, ultrasound has been utilized for the synthesis of pyrazole-appended quinolinyl chalcones and other complex heterocyclic systems, often leading to high yields in reduced reaction times. researchgate.netbenthamdirect.commdpi.com

Microwave-assisted organic synthesis (MAOS) is another energy-efficient technique that can significantly accelerate reaction rates. rasayanjournal.co.inmdpi.comclockss.org The synthesis of various pyrazole derivatives, including N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides and 3-methyl-1-phenyl-chromeno[4,3-c]pyrazol-4(1H)-ones, has been successfully carried out under microwave irradiation, often in solvent-free conditions, leading to better yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inclockss.org Microwave-assisted synthesis of substituted 3-methyl-1-substituted phenyl-1H-pyrazole derivatives using a catalyst in water has also been reported as a rapid and efficient approach. sciforum.net

Catalyst-Free and Recyclable Catalyst Systems in Green Solvents

The development of catalyst-free reactions or the use of recyclable, heterogeneous catalysts in environmentally benign solvents is a cornerstone of green synthesis. scielo.org.zajchemlett.comfrontiersin.org Magnetized distilled water (MDW) has been reported as an effective and eco-friendly medium for the catalyst-free, multicomponent synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols). scielo.org.za This method offers high yields, a simple workup procedure, and avoids the use of potentially contaminating catalysts. scielo.org.za

The use of recyclable solid catalysts, such as mesoporous SiO2-Al2O3 and poly(aniline-co-melamine)@MnFe2O4 nanocomposites, has also been explored for the synthesis of pyrazole derivatives. jchemlett.comfrontiersin.org These catalysts can be easily separated from the reaction mixture, often using an external magnet in the case of magnetic nanocomposites, and reused multiple times without significant loss of activity. jchemlett.comfrontiersin.org This not only reduces waste but also improves the economic viability of the synthetic process. For instance, a poly(aniline-co-melamine)@MnFe2O4 nanocomposite has been used as a catalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives at room temperature. frontiersin.org

The following table provides examples of green chemistry approaches for the synthesis of pyrazole derivatives.

Product TypeSynthetic ApproachKey FeaturesYield (%)Reference(s)
4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Ultrasound-assisted, catalyst-free, one-potWater/ethanol solvent, room temperatureExcellent acs.org
Chromeno[2,3-c]pyrazoles and 4,4'-(Arylmethylene)bis(1H-pyrazole-5-ols)Catalyst-free, multicomponent reactionMagnetized distilled water as solvent85-95 scielo.org.za
N-[4-(5-Aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamidesMicrowave-assistedShorter reaction time, better yieldsNot specified rasayanjournal.co.in
4,4′-(Arylmethylene)bis(1H-pyrazole-5-ol) derivativesRecyclable nanocomposite catalystRoom temperature, catalyst reusableNot specified frontiersin.org

Spectroscopic and Structural Elucidation of 4 Methyl 3 Phenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives, providing detailed information about the hydrogen, carbon, and other magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of protons in a molecule. In derivatives of 4-Methyl-3-phenyl-1H-pyrazole, the chemical shifts (δ) of the protons are influenced by the substituents on the pyrazole ring and the phenyl group.

For instance, in a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the aldehyde proton (-CHO) appears as a singlet at a downfield chemical shift of approximately δ 9.4 ppm, while the proton on the pyrazole ring (CH) is observed as a singlet around δ 8.2 ppm. The protons of the two phenyl groups typically resonate as a multiplet in the range of δ 7.2–7.8 ppm semanticscholar.org. The methyl group protons on the pyrazole ring generally appear as a singlet at a more upfield region. For example, in 3-methyl-4-(3-phenylallylidene)-1H-pyrazol-5(4H)-one, the methyl protons give a singlet at δ 2.31 ppm rjpbcs.com.

The protons on the phenyl ring attached to the pyrazole core also provide characteristic signals. In the case of 3-phenyl-1H-pyrazole, the protons of the phenyl group show a multiplet in the aromatic region atlantis-press.com. The specific chemical shifts and coupling patterns can be affected by the nature and position of substituents on the phenyl ring.

¹H-NMR Data for Selected this compound Derivatives

Compound/Derivative Proton Chemical Shift (δ, ppm) Multiplicity Reference
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde -CHO 9.4 s semanticscholar.org
Pyrazole CH 8.2 s semanticscholar.org
Phenyl H 7.2-7.8 m semanticscholar.org
3-Methyl-4-(3-phenylallylidene)-1H-pyrazol-5(4H)-one -CH₃ 2.31 s rjpbcs.com
Ar-H 6.95 d rjpbcs.com
Ar-H, CH= 7.10-7.95 m rjpbcs.com
NH 11.30 s rjpbcs.com
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile -CH₃ 2.52 s mdpi.com
Phenyl H 7.33-8.01 m mdpi.com
NH 12.34 s mdpi.com

s = singlet, d = doublet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in pyrazole derivatives are sensitive to the electronic effects of the substituents. A study on various pyrazole derivatives reported shielding data for a wide range of substituents, including methyl and phenyl groups researchgate.net.

For a derivative like 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, the carbon signals are assigned as follows: the methyl carbon at δ 13.37 ppm, the pyrazole ring carbons between δ 105.74 ppm and δ 157.99 ppm, and the phenyl carbons in the range of δ 121.36-138.29 ppm mdpi.com. In another example, (1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanone, the methyl carbon (NCH₃) resonates at δ 37.16 ppm, and the pyrazole ring carbons appear at δ 106.23, 145.60, and 152.84 ppm nih.gov. The carbonyl carbon of the ketone group is observed further downfield at δ 191.81 ppm nih.gov.

¹³C-NMR Data for Selected this compound Derivatives

Compound/Derivative Carbon Chemical Shift (δ, ppm) Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile -CH₃ 13.37 mdpi.com
Pyrazole C 105.74, 145.93, 148.88, 152.24, 157.99 mdpi.com
Phenyl C 121.36, 126.62, 129.11, 138.29 mdpi.com
(1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanone NCH₃ 37.16 nih.gov
Pyrazole C 106.23, 145.60, 152.84 nih.gov
C=O 191.81 nih.gov
Aromatic C 116.82, 120.23, 127.25, 127.98, 128.00, 128.89, 128.99, 130.20, 130.49, 138.70, 141.10 nih.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR)

¹⁹F-NMR spectroscopy is a powerful tool for the characterization of fluorinated organic compounds, including derivatives of this compound. The chemical shifts in ¹⁹F-NMR are highly sensitive to the electronic environment, making it useful for identifying the position and number of fluorine substituents. For instance, in fluorinated pyrazole derivatives, the chemical shifts for difluoromethyl groups typically appear in the range of δ -80 to -100 ppm. In the case of 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] researchgate.netbenzoxazine, fluorine coupling is observed in the ¹⁹F NMR spectrum at δ -110 to -115 ppm smolecule.com. The synthesis and characterization of various fluorine-containing pyrazoles have been reported, where ¹⁹F-NMR was crucial for structural confirmation researchgate.netmdpi.comresearchgate.net.

Advanced NMR Spectroscopy Techniques for Structural Analysis

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed for the unambiguous structural assignment of complex pyrazole derivatives. These 2D NMR experiments help in establishing the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). For instance, the structure of N-(piperidinyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-carboxamide was established using COSY, HSQC, and HMBC experiments ipb.pt. Similarly, the full structure of a pyrazolo[1,5-f]phenanthridine (B1260251) derivative was determined by the connectivities found in its ¹H-¹³C HMBC spectrum ipb.pt. NOESY experiments are particularly useful in determining the stereochemistry of these molecules by identifying protons that are close in space ipb.pt.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For derivatives of this compound, IR spectra typically show characteristic absorption bands for various functional groups.

In 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the IR spectra show absorption bands around 2987 cm⁻¹ (Ar C-H), 1756 cm⁻¹ (C=O of benzoyl), 1640 cm⁻¹ (C=O of aldehyde), 1605 cm⁻¹ (C=N of pyrazole), and 1340 cm⁻¹ (C-N) semanticscholar.org. For 3-methyl-1H-pyrazol-5(4H)-one, characteristic peaks are observed at 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N), and 3380 cm⁻¹ (NH) rjpbcs.com. The presence of a cyano group (C≡N) in derivatives like 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile is indicated by a strong absorption at 2220 cm⁻¹, with the aldehyde C=O stretch appearing at 1700 cm⁻¹ vulcanchem.com.

Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Compound Example Reference
Ar C-H ~2987 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde semanticscholar.org
C=O (benzoyl) ~1756 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde semanticscholar.org
C=O (aldehyde) ~1640 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde semanticscholar.org
C=N (pyrazole) ~1605 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde semanticscholar.org
C-N ~1340 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde semanticscholar.org
C=O (pyrazolone) ~1650 3-Methyl-1H-pyrazol-5(4H)-one rjpbcs.com
C=N (pyrazolone) ~1542 3-Methyl-1H-pyrazol-5(4H)-one rjpbcs.com
NH ~3380 3-Methyl-1H-pyrazol-5(4H)-one rjpbcs.com
C≡N ~2220 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile vulcanchem.com
C=O (aldehyde) ~1700 5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile vulcanchem.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For derivatives of this compound, the mass spectrum typically shows a molecular ion peak (M⁺) which confirms the molecular weight of the compound.

For example, in the mass spectrum of 3-methyl-1H-pyrazol-5(4H)-one, the molecular ion peak is observed at m/z = 99 rjpbcs.com. The fragmentation pattern of pyrazoline derivatives often involves characteristic cleavage of the pyrazoline ring, which can provide valuable structural information researchgate.net. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecule and its fragments. For instance, the HRMS of (1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazol-4-yl)(phenyl)methanone showed an [M+H]⁺ ion at m/z 354.1601, which matched the calculated value for C₂₃H₁₉N₃O nih.gov. The presence of isotopes, such as in halogenated derivatives, can also be observed in the mass spectrum, aiding in structural confirmation smolecule.com.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The molecular geometry of this compound derivatives has been extensively studied. In the crystal structure of 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one, the asymmetric unit contains two crystallographically independent molecules (A and B) with similar geometries. nih.gov The pyrazole ring in both molecules is nearly planar. nih.gov Bond lengths and angles are generally within normal ranges and are comparable to related pyrazole structures. nih.govnih.gov

In the case of 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine, the non-hydrogen atoms, excluding the pendent phenyl ring, are nearly coplanar. scispace.com The pyrazole ring itself is planar. researchgate.net The bond lengths within the pyrazole ring indicate a significant degree of aromatic delocalization. scispace.comresearchgate.net For instance, the C-N bond lengths are intermediate between single and double bonds. researchgate.net

The thiazine (B8601807) ring in 4-Methyl-3-phenyl-2,4-dihydropyrazolo[4,3-c] nih.govnih.govbenzothiazine 5,5-dioxide adopts a twist chair conformation. researchgate.net The crystal structure of 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole reveals a planar pyrazole ring. researchgate.net

A summary of crystal data for selected derivatives is provided in the table below.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-Methyl-5-phenyl-1H-pyrazol-3(2H)-oneC₁₀H₁₀N₂OMonoclinicP2₁/c25.9337(4)10.8100(1)14.1426(2)118.961(1)3468.98(8)16
4-Methyl-5-phenyl-1H-pyrazol-3-olC₁₀H₁₀N₂OMonoclinicP2₁/c26.4082(19)11.0972(8)14.1245(10)118.996(1)3620.4(4)16
1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazoleC₂₂H₁₆N₄O₄SMonoclinicP2₁/c7.3802(3)26.6996(11)10.6691(4)106.733(2)2013.31(14)4
4-Methyl-3-phenyl-2,4-dihydropyrazolo[4,3-c] nih.govnih.govbenzothiazine 5,5-dioxideC₁₆H₁₃N₃O₂SOrthorhombicPna2₁12.1028(5)16.3934(7)7.0962(3)901407.93(10)4

In the two independent molecules of 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one, the dihedral angles between the pyrazole and phenyl rings are 36.67(6)° and 41.19(6)°. nih.gov Similarly, for 4-Methyl-5-phenyl-1H-pyrazol-3-ol, these angles are 39.57(14)° and 41.95(13)°. nih.gov

For 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine, the dihedral angle between the pyrazole and the directly attached phenyl ring is 48.5(2)°, while the terminal phenyl ring is nearly coplanar with the pyrazole ring, having a dihedral angle of only 1.9(2)°. scispace.com In 5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms dihedral angles of 65.0(2)° and 43.9(2)° with the dichlorophenyl and phenyl rings, respectively. najah.edu

The table below summarizes the dihedral angles for several derivatives.

CompoundRingsDihedral Angle (°)Reference
4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one (Molecule A)Pyrazole & Phenyl36.67(6) nih.gov
4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one (Molecule B)Pyrazole & Phenyl41.19(6) nih.gov
4-Methyl-5-phenyl-1H-pyrazol-3-ol (Molecule A)Pyrazole & Phenyl39.57(14) nih.gov
4-Methyl-5-phenyl-1H-pyrazol-3-ol (Molecule B)Pyrazole & Phenyl41.95(13) nih.gov
1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazinePyrazole & C11-C16 Phenyl48.5(2) scispace.com
1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazinePyrazole & Terminal Phenyl1.9(2) scispace.com
5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePyrazole & Dichlorophenyl65.0(2) najah.edu
5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePyrazole & Phenyl43.9(2) najah.edu
1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazolePyrazole & Dinitrophenyl26.18(10) researchgate.net
1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazolePyrazole & Methylphenyl41.12(10) researchgate.net
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehydePyrazole & Phenyl22.68(8) nih.goviucr.org
4-Methyl-3-phenyl-2,4-dihydropyrazolo[4,3-c] nih.govnih.govbenzothiazine 5,5-dioxidePyrazole & Benzene (C1-C6)16.61(10) researchgate.net
4-Methyl-3-phenyl-2,4-dihydropyrazolo[4,3-c] nih.govnih.govbenzothiazine 5,5-dioxidePyrazole & Benzene (C11-C16)15.32(10) researchgate.net

The solid-state arrangement of molecules is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

Hydrogen bonds are prominent features in the crystal structures of many this compound derivatives. In 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one, intermolecular N—H⋯O hydrogen bonds link molecules into dimers, forming R₂²(8) ring motifs. nih.gov These dimers are further connected into ribbons. nih.gov

For 4-Methyl-5-phenyl-1H-pyrazol-3-ol, pairs of intermolecular O—H⋯N hydrogen bonds create dimers with R₂²(8) ring motifs. nih.gov These dimers are then linked by N—H⋯O hydrogen bonds, forming chains. nih.gov In the crystal structure of 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine, molecules are linked into C(7) chains by N—H···N hydrogen bonds. scispace.com

The crystal packing of 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole is stabilized by intermolecular C—H···N interactions. researchgate.net In dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and its 4-methylphenyl derivative, C—H···O hydrogen bonds lead to the formation of cyclic centrosymmetric dimers. core.ac.uk The structure of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde features a 2D layer formed by hydrogen bonds between the molecule and water molecules. semanticscholar.org

In addition to hydrogen bonding, π–π stacking interactions between aromatic rings contribute significantly to the crystal packing. In the structure of 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine, the hydrogen-bonded chains are linked by π–π stacking interactions to form sheets. scispace.com

The crystal packing of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is supported by π–π stacking interactions of parallel molecules in a head-to-head fashion, with a centroid-to-centroid distance of 3.880(2) Å. semanticscholar.org In the case of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the packing features aromatic π–π stacking. nih.gov The pyrazole ring of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits π–π stacking interactions with a tryptophan residue in a protein binding pocket. mdpi.com

Computational Chemistry and Theoretical Studies of 4 Methyl 3 Phenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine optimized geometries, electronic structures, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. acs.org DFT calculations are instrumental in optimizing molecular geometry and predicting various molecular properties. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently used in conjunction with different basis sets, such as 6-311G(d,p), 6-31+G(d,p), and 6-311++G(d,p), to investigate the structural and electronic properties of pyrazole-based systems. researchgate.netresearchgate.net

Studies on related pyrazole compounds demonstrate that DFT calculations can reliably predict geometric parameters like bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. researchgate.net Furthermore, DFT is used to calculate global reactivity descriptors and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pjoes.combohrium.com The energies of these orbitals are vital for understanding the chemical reactivity and kinetic stability of the molecule. ekb.eg For instance, in various pyrazole derivatives, the HOMO-LUMO energy gap is calculated to elucidate charge transfer within the molecule and assess its stability and reactivity. pjoes.commdpi.com

The Hartree-Fock (HF) method is another ab initio computational approach used to study pyrazole derivatives. While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a valuable baseline for comparison. In a study on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole, a compound structurally related to 4-Methyl-3-phenyl-1H-pyrazole, molecular geometry was optimized using both HF and DFT (B3LYP) methods with the 6-311G(d,p) basis set. researchgate.net The results from both methods were then compared with experimental data obtained from X-ray diffraction, demonstrating the utility of HF in structural evaluation. researchgate.net Similarly, HF methods with a 6-311G* basis set have been used for finding the most stable conformational isomer of other pyrazole derivatives. researchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their biological activity. For pyrazole derivatives containing phenyl rings, a key conformational feature is the dihedral angle between the pyrazole and the attached aromatic rings.

Theoretical studies on related compounds provide insight into this aspect. For example, in 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole, the dihedral angles between the pyrazole ring and the dinitrophenyl and methylphenyl rings were calculated to be 26.18° and 41.12°, respectively. researchgate.net To determine conformational flexibility in another related pyrazole, the molecular energy profile was obtained by varying selected torsional angles from -180° to +180° in 10° steps using semi-empirical methods like AM1. researchgate.net This type of analysis helps to identify the most stable conformations of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. It maps the electron density to visualize regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com In MEP maps, red-colored regions denote areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. mdpi.comcambridge.org Conversely, blue-colored regions indicate electron-poor areas with positive electrostatic potential, which are prone to nucleophilic attack. mdpi.com

For various pyrazole derivatives, MEP calculations have been performed on their DFT-optimized geometries. researchgate.netresearchgate.net These analyses typically reveal that the negative potential is concentrated around the nitrogen atoms of the pyrazole ring and any other electronegative atoms (like oxygen) present in the substituents. mdpi.combohrium.com The hydrogen atoms, particularly those attached to the pyrazole ring or phenyl groups, generally exhibit a positive potential. mdpi.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule might interact with a biological receptor. cambridge.org

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is extensively used in drug discovery to screen for potential inhibitors by modeling the interaction between a ligand and the active site of a target protein.

Molecular docking studies have been performed on a wide range of pyrazole derivatives to predict their binding affinities and interaction patterns with various biological targets, particularly protein kinases and enzymes involved in microbial infections. nih.govnih.gov These studies help to rationalize the observed biological activities and provide a basis for designing more potent inhibitors. bohrium.com

For example, pyrazole derivatives have been docked against several protein targets, including:

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in cancer. nih.govnih.gov

Serine/Threonine Kinases: Including Aurora A and Cyclin-Dependent Kinase 2 (CDK2), which are also important cancer drug targets. nih.govnih.gov

Bacterial Enzymes: Such as topoisomerase IV, MurB, and FabH, which are essential for bacterial survival and are targets for antimicrobial agents. bohrium.commdpi.comresearchgate.net

Fungal Enzymes: Like Cytochrome P450 51 (CYP51), a key enzyme in fungal cell membrane biosynthesis. mdpi.com

Other Enzymes: Including α-glucosidase, a target for anti-diabetic drugs. bohrium.com

The results of these docking studies typically report binding energy values (e.g., in kJ/mol or kcal/mol), where a lower binding energy indicates a more stable protein-ligand complex. nih.gov The analyses also detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole ligand and the amino acid residues in the active site of the target protein. nih.govnih.gov These interactions are crucial for the stability of the complex and the inhibitory potential of the compound. bohrium.com

Insights into Plausible Inhibitory Actions

Molecular docking is a key computational tool used to predict the binding affinity and interaction of a ligand with the active site of a protein. This method is instrumental in understanding the plausible inhibitory actions of pyrazole derivatives against various biological targets.

For instance, a study on a series of 1H-pyrazole derivatives investigated their potential as inhibitors of receptor tyrosine kinases (VEGFR-2), Aurora A kinase, and cyclin-dependent kinase 2 (CDK2), which are implicated in cancer. nih.govnih.gov The docking studies revealed that these pyrazole derivatives could bind effectively within the active sites of these proteins. Specifically, compounds such as 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole demonstrated significant binding energies, suggesting their potential as inhibitors. nih.govnih.gov The interactions were primarily stabilized by hydrogen bonds and van der Waals forces. nih.govnih.gov

Another study focused on imidazol-pyrazole hybrids and their inhibitory action against the Epidermal Growth Factor Receptor (EGFR) and E. coli FabH enzyme. asianpubs.org DFT and molecular docking studies were performed on these derivatives to understand the structure-activity relationships. asianpubs.org The results indicated that the electronic properties and the spatial arrangement of the functional groups significantly influence the binding affinity. asianpubs.org

Similarly, molecular docking studies of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with human prostaglandin (B15479496) reductase (PTGR2) indicated a strong binding affinity. mdpi.com The pyrazole ring was found to engage in π–π stacking interactions, while other parts of the molecule formed hydrogen bonds and hydrophobic interactions within the binding pocket of the enzyme. mdpi.com

The following table summarizes the docking scores of some pyrazole derivatives against different protein targets:

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2-10.09 nih.govnih.gov
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A-8.57 nih.govnih.gov
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK2-10.35 nih.govnih.gov
4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneHuman Prostaglandin Reductase (PTGR2)-7.648 mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their complexes over time. While specific MD simulation studies on this compound are not readily found, research on related pyrazole derivatives highlights the utility of this technique.

MD simulations have been employed to investigate the stability of ligand-protein complexes predicted by molecular docking. For example, in a study of 1,5-diaryl pyrazole derivatives as potential hypoglycemic agents, MD simulations were performed on the docked complexes with a homology model of the cannabinoid receptor 1 (CB1). The simulations helped to assess the stability of the binding poses and the persistence of key interactions, such as hydrogen bonds, over the simulation time.

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO properties of organic molecules are related to their molecular structure, particularly the presence of π-conjugated systems and electron-donating and -accepting groups.

Theoretical studies, often using DFT methods, have been conducted to predict the NLO properties of various pyrazole derivatives. These studies typically calculate parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). A high value of the first hyperpolarizability is indicative of significant NLO activity.

For instance, DFT calculations on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have shown that these compounds possess considerable NLO properties. nih.gov The presence of donor and acceptor groups across the pyrazole scaffold enhances the intramolecular charge transfer, leading to large hyperpolarizability values. nih.gov

Another study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates also suggested their potential as NLO materials based on theoretical calculations. researchgate.net The calculated NLO properties of these derivatives were found to be superior to those of urea, a standard NLO material. nih.gov

The table below presents the calculated first hyperpolarizability (β₀) for some pyrazole derivatives, indicating their potential for NLO applications.

Compound/DerivativeCalculated First Hyperpolarizability (β₀) (esu)Reference
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M1)5.21 × 10⁻³⁰ nih.gov
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M6)7.26 × 10⁻³⁰ nih.gov

It is important to reiterate that the findings presented in this article are based on studies of derivatives of this compound. Direct computational and theoretical investigations on the parent compound are needed to fully elucidate its specific properties.

Pharmacological Applications and Biological Activities of 4 Methyl 3 Phenyl 1h Pyrazole and Its Derivatives

Anti-inflammatory Activity

Derivatives of pyrazole (B372694) are recognized for their anti-inflammatory properties. nih.govnih.govmdpi.com A number of pyrazole-based compounds have been developed and investigated for their potential to alleviate inflammation. globalresearchonline.netasianjpr.comsemanticscholar.org For instance, certain 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have shown notable anti-inflammatory effects. globalresearchonline.netasianjpr.com Similarly, some novel pyrazole derivatives have exhibited anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium. nih.govsemanticscholar.org

One study reported that a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a-e) were evaluated for their anti-inflammatory activity. asianjpr.com Compounds 4b, 4c, and 4d, which contain electron-withdrawing groups like -Br, -Cl, and -F, showed significant anti-inflammatory effects at doses of 50 mg/kg and 100 mg/kg. asianjpr.com Another study synthesized a series of pyrazole derivatives and found that compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) demonstrated better anti-inflammatory activity than the standard drug, diclofenac sodium. nih.gov

Mechanisms of Action (e.g., inhibition of inflammatory mediators)

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.govmdpi.com For example, the well-known anti-inflammatory drug celecoxib, which features a pyrazole core, is a potent and selective COX-2 inhibitor. nih.gov Research has shown that some pyrazole derivatives exhibit inhibitory activity against both COX-1 and COX-2 enzymes. mdpi.com

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of bacteria and fungi. nih.govsemanticscholar.orgnih.govnih.govbiointerfaceresearch.com

Antibacterial Efficacy

Numerous studies have highlighted the antibacterial properties of 4-Methyl-3-phenyl-1H-pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govderpharmachemica.com

In one study, a series of 4-arylidene pyrazole derivatives were tested against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Pseudomonas fluorescens, and Escherichia coli (Gram-negative). Several of these compounds showed excellent activity against the Gram-positive bacteria, with some even surpassing the efficacy of the standard drug, ciprofloxacin. nih.gov For instance, compounds 4a and 5a, both featuring an unsubstituted phenyl ring at the C-3 position of the pyrazole, exhibited a tenfold lower Minimum Inhibitory Concentration (MIC) of 0.04 μg/mL against B. subtilis compared to ciprofloxacin. nih.gov

Another study investigated chalcone (B49325) derivatives of 1-(4-methyl sulfonylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one. derpharmachemica.com The results indicated that derivatives with 4-methyl phenyl and 4-methoxy phenyl substitutions were more effective as antibacterial agents compared to those with an unsubstituted phenyl group. derpharmachemica.com

Furthermore, a separate investigation of novel pyrazole derivatives revealed that compound 3 showed exceptional antibacterial activity against the Gram-negative bacterium Escherichia coli with a MIC of 0.25 μg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with the same MIC. nih.gov

The antibacterial activity of a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole, was also evaluated. It showed the strongest activity against Enterococcus faecalis and Staphylococcus aureus, with a MIC of 60 microg/mL. researchgate.net

Derivative TypeBacteriaActivityReference
4-Arylidene pyrazolesBacillus subtilisMIC: 0.04 μg/mL nih.gov
4-Arylidene pyrazolesStaphylococcus aureusZone of inhibition: 26-30 mm nih.gov
1-(4-methyl sulfonylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-oneGram-positive & Gram-negativeModerate activity derpharmachemica.com
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideEscherichia coliMIC: 0.25 μg/mL nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidisMIC: 0.25 μg/mL nih.gov
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazoleEnterococcus faecalis, Staphylococcus aureusMIC: 60 μg/mL researchgate.net

Antifungal Efficacy

Derivatives of this compound have also been recognized for their effectiveness against various fungal pathogens. nih.govsemanticscholar.orgnih.govnih.govnih.gov

A study on 4-arylidene pyrazole derivatives demonstrated their activity against Candida albicans and Saccharomyces cerevisiae. nih.gov Another research effort focusing on 4-hetarylpyrazoles and furo[2,3-c]pyrazoles found that N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine (7) and 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one (13) exhibited potent antifungal activity against Botrytis fabae and Fusarium oxysporum, with a MIC of 6.25 μg/mL. nih.gov

Furthermore, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and tested. nih.govmdpi.com Some of these compounds showed moderate antifungal activity, with compounds 6a, 6b, and 6c displaying over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. nih.gov The EC50 values for compound 6b against G. zeae, F. oxysporum, and C. mandshurica were 81.3 µg/mL, 97.8 µg/mL, and 176.5 µg/mL, respectively. mdpi.com

In a different study, compound 2, a pyrazole derivative, showed high antifungal activity against Aspergillus niger with a MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov

Derivative TypeFungusActivityReference
4-Arylidene pyrazolesCandida albicans, Saccharomyces cerevisiaeModerate activity nih.gov
N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine (7)Botrytis fabae, Fusarium oxysporumMIC: 6.25 μg/mL nih.gov
2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one (13)Botrytis fabae, Fusarium oxysporumMIC: 6.25 μg/mL nih.gov
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides (6a, 6b, 6c)Gibberella zeae>50% inhibition at 100 µg/mL nih.gov
Compound 6bG. zeae, F. oxysporum, C. mandshuricaEC50: 81.3, 97.8, 176.5 µg/mL mdpi.com
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (2)Aspergillus nigerMIC: 1 μg/mL nih.gov

Anticancer and Antitumor Potential

The pyrazole scaffold is a key feature in a variety of compounds with demonstrated anticancer and antitumor activities. nih.govfrontiersin.orgacs.orgmdpi.comnih.govnih.govrsc.org Research has shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. acs.orgmdpi.comnih.govresearchgate.netnih.gov

Cytotoxic Properties in Various Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines.

For instance, novel pyrazole–indole hybrids were synthesized and tested for their anticancer activity. acs.org Compounds 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) and 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) showed excellent anticancer activity against the HepG2 (liver cancer) cell line, with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were significantly lower than the standard drug doxorubicin (B1662922) (IC50 = 24.7 ± 3.2 μM). acs.org

In another study, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were evaluated for their in vitro cytotoxic activity against the human breast cancer cell line (MCF-7). mdpi.com The compound 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) displayed the most potent inhibitory activity with an IC50 of 11 µM. mdpi.com

Furthermore, the cytotoxic effects of four pyrazole derivatives, namely TOSIND, PYRIND, METPYRIND, and DIPYR, were investigated in human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231. researchgate.net These compounds were found to diminish cell viability in a cell-specific manner. researchgate.net

A series of diphenyl pyrazole–chalcone derivatives were synthesized and showed moderate to significant anticancer activity against 14 different cancer cell lines, with a particularly high percentage of inhibition (>80%) against HNO-97 cells at a concentration of 100 μg/ml. nih.gov

Derivative TypeCancer Cell LineActivity (IC50)Reference
Pyrazole–indole hybrid (7a)HepG2 (Liver)6.1 ± 1.9 μM acs.org
Pyrazole–indole hybrid (7b)HepG2 (Liver)7.9 ± 1.9 μM acs.org
Pyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7 (Breast)11 µM mdpi.com
Diphenyl pyrazole–chalcone (6b)HNO-9710 μM nih.gov
Diphenyl pyrazole–chalcone (6d)HNO-9710.56 μM nih.gov
TOSIND, PYRIND, METPYRIND, DIPYRMCF-7, MDA-MB-231 (Breast)Cell-specific viability reduction researchgate.net

Targeted Mechanisms of Action

The diverse pharmacological effects of this compound and its derivatives stem from their ability to interact with a variety of biological targets. These interactions can lead to the modulation of key cellular processes, offering potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. The following sections detail the specific molecular targets and mechanisms of action that have been identified for this class of compounds.

Interaction with Tubulin, EGFR, CDK, BTK, and DNA

Derivatives of the pyrazole scaffold have demonstrated the capacity to interact with several crucial targets in cancer cells, including tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and DNA. mdpi.commdpi.com

Tubulin Interaction: Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. For instance, a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative, compound 5b , was found to inhibit tubulin polymerization with an IC50 of 7.30 μM. mdpi.comdntb.gov.ua This compound also exhibited potent tumor cell growth inhibitory activity against K562 and A549 cancer cell lines with GI50 values of 0.021 and 0.69 μM, respectively. mdpi.comdntb.gov.uasci-hub.se Another class of pyrazole-linked hybrid chalcone conjugates has also been investigated for their ability to inhibit tubulin polymerization. mdpi.com

EGFR and CDK Inhibition: Pyrazole derivatives have shown promise as inhibitors of EGFR and CDKs, both of which are key regulators of cell growth and proliferation. A series of novel fused pyrazole derivatives were evaluated for their EGFR inhibitory activity, with compound 3 (a pyrano-pyrazolo-pyrimidine derivative) being the most potent with an IC50 of 0.06 μM. nih.gov In another study, 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed as EGFR inhibitors, with compound 12b showing a potent inhibitory activity against wild-type EGFR (EGFRWT) with an IC50 of 0.016 µM. nih.gov Furthermore, a series of 1H-pyrazole-3-carboxamide derivatives have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and CDKs. Compound 50 (FN-1501) from this series demonstrated potent inhibition of CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range. nih.gov

BTK Inhibition: Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling and a validated target in B-cell malignancies. mdpi.com A series of pyrazolopyrimidine derivatives have been developed as BTK inhibitors. One derivative, 12a , exhibited strong inhibition of BTK with an IC50 value of 27 nM and showed higher selectivity compared to the established BTK inhibitor ibrutinib. mdpi.comnih.gov

DNA Interaction: Some pyrazole derivatives have been found to interact with DNA, suggesting a potential mechanism for their anticancer effects. A study on novel 1H-pyrazole-3-carboxamide derivatives investigated their DNA-binding properties. Compound pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide) displayed the highest DNA-binding affinity with a binding constant (K) of 1.06 × 10^5 M-1. researchgate.netgoogle.com This interaction was significant enough to affect the DNA conformation and induce cleavage of supercoiled plasmid DNA. researchgate.netgoogle.com

Table 1: Interaction of this compound Derivatives with Various Biological Targets

Derivative Class Target Compound Activity Reference
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol Tubulin 5b IC50 = 7.30 μM mdpi.comdntb.gov.ua
Pyrano-pyrazolo-pyrimidine EGFR 3 IC50 = 0.06 μM nih.gov
1H-pyrazolo[3,4-d]pyrimidine EGFRWT 12b IC50 = 0.016 µM nih.gov
1H-pyrazole-3-carboxamide CDK2, CDK4, CDK6 50 (FN-1501) Nanomolar IC50 nih.gov
Pyrazolopyrimidine BTK 12a IC50 = 27 nM mdpi.comnih.gov
1H-pyrazole-3-carboxamide DNA pym-5 K = 1.06 × 10^5 M-1 researchgate.netgoogle.com
Stabilization of Mutant p53 Proteins (e.g., p53-Y220C)

The tumor suppressor protein p53 is frequently mutated in human cancers. The Y220C mutation is one of the most common p53 mutations, creating a surface cavity that destabilizes the protein. A significant therapeutic strategy involves the use of small molecules to bind to this cavity and stabilize the mutant p53 protein, thereby restoring its tumor-suppressive function.

A class of substituted 4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole derivatives has been identified as effective stabilizers of the p53-Y220C mutant. These compounds bind to the mutation-induced crevice on the p53 surface.

One such derivative, PK7088 (1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole), was identified through protein-observed NMR screening and binds to the p53-Y220C mutant with a dissociation constant (KD) of 140 μM. A more soluble derivative, PK7242 , was designed and its binding mode was confirmed by X-ray crystallography. These compounds have been shown to restore the wild-type conformation of the p53-Y220C mutant in cancer cells, leading to the induction of cell cycle arrest and apoptosis.

Table 2: Stabilization of Mutant p53-Y220C by this compound Derivatives

Compound Description Binding Affinity (KD) Reference
PK7088 1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole 140 μM
PK7242 A soluble derivative of PK7088 -
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net Pyrazole-based sulfonamides have emerged as a class of potent CA inhibitors.

Several studies have demonstrated the ability of pyrazole derivatives incorporating a sulfonamide group to inhibit various human CA (hCA) isoforms. For example, a series of 1-(3-substituted-phenyl)-5-phenyl-N3,N4-bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3,4-dicarboxamides showed inhibitory effects on hCA I and hCA II, with Ki values in the micromolar range. patsnap.com Another study on pyrazole-sulfonamides reported Ki values ranging from 0.119 to 3.999 μM for hCA I and 0.084 to 0.878 μM for hCA II.

A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides also showed inhibitory activity against hCA I, II, IX, and XII. researchgate.net For instance, compound 4c (N-[4-(Aminosulfonyl)phenyl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide) exhibited a Ki of 8.5 nM against hCA IX. researchgate.net

Table 3: Carbonic Anhydrase Inhibition by Pyrazole Sulfonamide Derivatives

Compound Class Isoform Compound Inhibition Constant (Ki) Reference
Pyrazole-sulfonamides hCA I - 0.119–3.999 μM patsnap.com
Pyrazole-sulfonamides hCA II - 0.084–0.878 μM patsnap.com
Benzenesulfonamide incorporating pyrazole hCA IX 4c 8.5 nM researchgate.net
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides hCA I - 316.7–533.1 nM nih.gov
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides hCA II - 412.5–624.6 nM nih.gov
Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Several 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as AChE inhibitors. rsc.orgrsc.org

In one study, a series of these derivatives demonstrated good AChE inhibitory activity in the nanomolar to low micromolar range. rsc.orgrsc.org For example, compound 3e (N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine) was identified as a potent inhibitor with a pIC50 value of 4.2. rsc.org Another study on N-phenylacetamide derivatives bearing a pyrazole ring also reported moderate and selective AChE inhibitory activity, with compounds 3 and 4 having IC50 values of 8.97 μM and 8.32 μM, respectively. mdpi.com

Table 4: Acetylcholinesterase Inhibition by 3-Aryl-1-phenyl-1H-pyrazole Derivatives

Compound Structure IC50 (μM) pIC50 Reference
3e N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine - 4.2 rsc.org
3f N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine - 3.47 rsc.orgrsc.org
3 N-phenylacetamide pyrazole derivative 8.97 - mdpi.com
4 N-phenylacetamide pyrazole derivative 8.32 - mdpi.com
PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. researchgate.net The pyrazole scaffold has been identified as a promising framework for the development of PTP1B inhibitors. researchgate.netgoogle.com

Various classes of pyrazole derivatives have shown significant PTP1B inhibitory activity. For instance, N-phenylpyrazole-glycyrrhetinic acid (GA) derivatives have been synthesized and evaluated, with compound 5c (a methyl-substituted derivative) and 5f (a trifluoromethyl-substituted derivative) showing improved inhibitory activity with IC50 values of 4.8 μM and 4.4 μM, respectively, compared to the unsubstituted derivative 5a (IC50 = 5.1 μM). mdpi.comnih.gov

Another study focused on 2,3-pyrazole ring-substituted-4,4-dimethyl lithocholic acid derivatives. rsc.org All 14 synthesized compounds in this series showed improved PTP1B inhibitory activity (IC50 = 0.42–4.49 μM) compared to the lead compound, lithocholic acid (IC50 = 12.74 μM). rsc.org The 4-fluoro phenyl substituted compound 30 was the most potent, with an IC50 of 0.42 μM. rsc.org

Table 5: PTP1B Inhibition by Pyrazole Derivatives

Derivative Class Compound Substitution IC50 (μM) Reference
N-phenylpyrazole-GA 5a Unsubstituted 5.1 mdpi.comnih.gov
N-phenylpyrazole-GA 5c Methyl 4.8 mdpi.comnih.gov
N-phenylpyrazole-GA 5f Trifluoromethyl 4.4 mdpi.comnih.gov
2,3-pyrazole-4,4-dimethyl lithocholic acid 30 4-fluoro phenyl 0.42 rsc.org
2,3-pyrazole-4,4-dimethyl lithocholic acid - - 0.42–4.49 rsc.org
PKM2 Activation

Pyruvate kinase M2 (PKM2) is an enzyme that plays a crucial role in cancer cell metabolism. Activation of PKM2 is being explored as a novel anticancer strategy. Research has led to the discovery of small molecule activators of PKM2, including compounds with a pyrazole core.

Table 6: Pyrazole Derivatives as PKM2 Activators

Compound Class Compound Name Activity Reference
3-(Trifluoromethyl)-1H-pyrazole-5-carboxamides - Potent PKM2 activators rsc.org
Pyrazole-4-sulfonamide derivative 1-(difluoromethyl)-N-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide PKM2 activator researchgate.net
Prostaglandin (B15479496) Reductase (PTGR2) Inhibition

Prostaglandins are lipid compounds with diverse physiological effects, and their levels are regulated by various enzymes, including prostaglandin reductase (PTGR2). Inhibition of PTGR2 can modulate prostaglandin activity, which is relevant in inflammatory processes and other diseases.

A study involving a derivative of this compound, specifically 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, investigated its potential as a PTGR2 inhibitor. researchgate.netmdpi.com Molecular docking studies of this compound with human prostaglandin reductase (PTGR2) provided insights into its plausible inhibitory action, suggesting that the pyrazole-triazole hybrid structure could serve as a scaffold for developing new PTGR2 inhibitors. researchgate.netmdpi.com Another study on 1,3-diphenylpyrazole-4-propionic acid also predicted its activity as a prostaglandin reductase inhibitor through in silico analysis. researchgate.net

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer therapies aim to induce apoptosis in cancer cells. Pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines through different mechanisms. smolecule.comnih.gov

One mechanism involves the generation of reactive oxygen species (ROS). For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating ROS levels and increasing caspase-3 activity. nih.gov Other pyrazole derivatives have been shown to cause cell cycle arrest and induce apoptosis, as indicated by an increase in the sub-G0/G1 phase population in human bladder cancer cell lines. nih.gov Furthermore, novel pyrazole derivatives containing a benzo[d]thiazole moiety have demonstrated potent in vitro anti-proliferative activity and the ability to induce apoptosis in a concentration-dependent manner in breast cancer and hepatocarcinoma cell lines. nih.gov

Derivative Class Cancer Cell Line Mechanism of Apoptosis Induction Reference
1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolesMDA-MB-468 (Triple-negative breast cancer)ROS generation, increased caspase-3 activity nih.gov
1-Thiocarbamoyl-pyrazoline derivatives5637 and T24 (Human bladder cancer)Cell cycle arrest, increase in sub-G0/G1 phase nih.gov
Pyrazole with benzo[d]thiazole derivativesMDA-MB-231 (Breast cancer), HepG2, SMMC-7721 (Hepatocarcinoma)Concentration-dependent apoptosis nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For pyrazole derivatives, SAR studies have provided valuable insights into the structural requirements for enhanced anticancer activity. encyclopedia.pub

Research has indicated that the nature and position of substituents on the pyrazole and its associated phenyl rings significantly influence cytotoxicity. encyclopedia.pub For instance, studies on N-phenyl-1H-pyrazole-4-carboxamide derivatives revealed that the presence of specific electron-donating or electron-withdrawing groups on the phenyl rings could modulate their activity against cancer cell lines. encyclopedia.pub Similarly, for 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues, the presence of hydrophobic groups like 1-phenyl and 3-methyl/phenyl on the pyrazole ring was found to be beneficial for cytotoxicity. nih.gov The replacement of an alkoxy group with a hydroxy group on the B ring often led to increased cytotoxicity. nih.gov In another series of pyrazole derivatives, the presence of halogen substituents on the phenyl ring was found to significantly improve biological activity.

Compound Series Key SAR Finding Impact on Anticancer Efficacy
N-phenyl-1H-pyrazole-4-carboxamidesSubstituents on phenyl ringsModulates activity
1-Aryl-1H-pyrazole-fused curcumin analoguesHydrophobic groups on pyrazole ring, hydroxy group on B ringEnhanced cytotoxicity
Pyrazole derivativesHalogen substituents on phenyl ringImproved biological activity

Antioxidant Activity

The pyrazole nucleus is a known pharmacophore that contributes to the antioxidant properties of various compounds. nih.gov The antioxidant activity of pyrazole derivatives is often attributed to the presence of an NH proton and their ability to scavenge free radicals. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging activity of compounds. Several studies have demonstrated the DPPH radical scavenging potential of this compound derivatives. nih.govscispace.com

For example, a series of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized and evaluated for their radical scavenging activity, with many compounds showing good activity, and some even surpassing the standard, ascorbic acid. scispace.com Another study on 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives also reported potent antioxidant activity in the DPPH assay, particularly for compounds with electron-donating groups at the para position of the phenyl nucleus. semanticscholar.org The presence of phenolic and hydroxy groups in pyrazole derivatives is also known to contribute to their antioxidant capacity. smolecule.com

Derivative Class Key Finding Reference
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)Good radical scavenging activity, some more active than ascorbic acid scispace.com
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydesPotent antioxidant activity, especially with electron-donating groups semanticscholar.org
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazidePresence of phenolic and hydroxy groups contributes to antioxidant capacity smolecule.com

Antidiabetic Activity

Pyrazole derivatives have emerged as a promising class of compounds for the development of new antidiabetic agents. researchgate.net They have been reported to exhibit a broad spectrum of activities relevant to diabetes management, including the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4) and α-glucosidase. researchgate.netnih.gov

A series of 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones were synthesized and showed significant antidiabetic activity in streptozotocin-induced diabetic rats. asianpubs.org Another study on (pyrazole-4-il)methylenethiazolidines demonstrated a prolonged and steady hypoglycemic effect. Specifically, 1-methyl-4[(4-oxo-2-thioxo-1,3-thiazolidine-5-iliden)methyl]-1H-pyrazole-3-carbonic acid caused a more significant decrease in glucose levels compared to the reference drug pioglitazone. biointerfaceresearch.com The structure-activity relationship in this series indicated that a methyl group at the 1st position and a carboxylic group at the 3rd position of the pyrazole ring were favorable for prolonged hypoglycemic activity. biointerfaceresearch.com Furthermore, novel pyrazol-quinazolinones have been synthesized and shown to have α-glucosidase inhibitory activity. nih.gov

Derivative Class Mechanism/Effect Key Finding Reference
2-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-onesAntidiabeticSignificant activity in streptozotocin-induced diabetic rats asianpubs.org
(Pyrazole-4-il)methylenethiazolidinesHypoglycemicMore significant and prolonged glucose reduction than pioglitazone biointerfaceresearch.com
Pyrazol-quinazolinonesα-Glucosidase inhibitionPotential as α-glucosidase inhibitors nih.gov

Antituberculosis Activity

Derivatives of pyrazole have emerged as a significant class of compounds with potential antituberculosis activity. Researchers have synthesized and evaluated various pyrazole-based molecules against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A series of novel pyrazolylpyrazoline derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Among these, compounds 9i, 9k, 9l, 9o, and 9p were identified as the most effective. nih.gov Molecular docking studies suggested that these compounds bind well to the active site of the mycobacterial enzyme InhA. nih.gov The most active compound, 9o , exhibited a strong binding affinity. nih.gov

In another study, novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their in vitro antitubercular activity. thieme-connect.com Several of these compounds, including 4g, 4h, 4l, 4n, and 4o , demonstrated significant activity comparable to the standard drug isoniazid. thieme-connect.com Specifically, compound 4g , 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, was found to be the most promising, with a minimum inhibitory concentration (MIC) of 0.39 µg/ml. thieme-connect.com

Furthermore, a nitroso-containing pyrazole derivative, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), was identified as a potent inhibitor of Mycobacterium bovis BCG with a MIC99 value of 2.5 μM. nih.gov The synthesized parent compound displayed a MIC99 of 0.3125 μM against slow-growing mycobacteria. nih.gov Structure-activity relationship (SAR) studies revealed that a functional group at the fourth position of the pyrazole ring is crucial for anti-mycobacterial activity, with the para-chlorophenyl substitution at the first position being the most active. nih.gov This compound was also shown to induce autophagy in macrophages, a mechanism that can help in clearing intracellular mycobacteria. nih.gov

Additionally, a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and showed excellent to moderate activity against Mycobacterium tuberculosis H37Rv strains. chemmethod.com

Table 1: Antitubercular Activity of this compound Derivatives

Compound/Derivative Target/Strain Key Findings
Pyrazolylpyrazoline derivatives (9i, 9k, 9l, 9o, 9p) Mycobacterium tuberculosis H37Rv Most effective compounds in the series. nih.gov
3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives (4g, 4h, 4l, 4n, 4o) Mycobacterium tuberculosis H37Rv Activity comparable to isoniazid. thieme-connect.com
5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone (4g) Mycobacterium tuberculosis H37Rv MIC of 0.39 µg/ml. thieme-connect.com
NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) Mycobacterium bovis BCG MIC99 of 2.5 μM. nih.gov

Analgesic Properties

Pyrazole derivatives have been investigated for their analgesic properties, with some compounds showing promising results. A series of pyrazolo[3,4-c]pyrazole (B14755706) derivatives, including 3-(aryl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazole-2(3H)-carboxamides and related compounds, were synthesized and found to exhibit analgesic activities. neliti.comresearchgate.net

Research into 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid suggests its potential as a building block for synthesizing pharmaceutical agents targeting pain relief. Derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways.

However, not all pyrazole derivatives exhibit analgesic effects. A study on new N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives found that the synthesized compounds did not manifest an analgesic effect in the experimental conditions used. farmaciajournal.com

Table 2: Analgesic Activity of this compound Derivatives

Compound/Derivative Activity Mechanism/Note
Pyrazolo[3,4-c]pyrazole derivatives Exhibited analgesic activity Fused pyrazole systems. neliti.comresearchgate.net
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid derivatives Potential for analgesic properties Inhibit COX enzymes.

Anticonvulsant Activity

The potential of pyrazole derivatives as anticonvulsant agents has been a subject of considerable research. Several studies have synthesized and evaluated novel pyrazole-containing compounds for their ability to protect against seizures in various experimental models.

A series of novel 4-(aryl/substituted aryl)-1-(un-substituted/aryl/substituted aryl)-3-phenyl-1H-pyrazoles were synthesized and showed significant reduction in electroshock-induced convulsions compared to phenytoin. rjpdft.com It was noted that replacing the 1-H of the pyrazole with a phenyl or substituted phenyl group increased the anticonvulsant activity. rjpdft.com

In another study, a novel series of 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives were developed and evaluated. ijper.org The compound 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one was found to be the most successful in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, without showing neurotoxicity. ijper.org

Furthermore, the synthesis of 5-ene-4-thiazolidinones containing heterocyclic rings, including pyrazole moieties, has been explored for anticonvulsant activity. nuph.edu.ua Preliminary screening on a model of pentylenetetrazole (PTZ)-induced seizures identified active derivatives. nuph.edu.ua Similarly, a series of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides and N-3,5-trisubstituted-4,5-dihydro-1H-pyrazole-1-carboxamides were synthesized and tested for their anticonvulsant activity using PTZ and MES tests. core.ac.uk Certain derivatives showed remarkable activity in the PTZ test, reducing seizure severity and increasing survival rates. core.ac.uk

Table 3: Anticonvulsant Activity of this compound Derivatives

Compound/Derivative Model Key Findings
4-(Aryl/substituted aryl)-1-(aryl/substituted aryl)-3-phenyl-1H-pyrazoles Electroshock-induced convulsion Significantly reduced convulsions. rjpdft.com
3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one MES and scPTZ Most successful compound in the series, non-neurotoxic. ijper.org
5-ene-4-thiazolidinones with pyrazole rings PTZ-induced seizures Identified active derivatives. nuph.edu.ua

Antiviral Activity

Pyrazole derivatives have demonstrated significant potential as antiviral agents against a variety of viruses. Research has focused on synthesizing novel pyrazole-based compounds and evaluating their efficacy in inhibiting viral replication.

A series of 4-substituted pyrazole derivatives were synthesized from 5-chloro-4-formyl-3-methyl-1-phenylpyrazole. nih.gov Several of these compounds showed high protection against Newcastle disease virus (NDV), with a hydrazone and a thiazolidinedione derivative achieving 100% protection. nih.gov Another study reported that certain 1,3-diphenylpyrazole derivatives also offered 95–100% protection against NDV. nih.gov

The antiviral activity of new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives was evaluated against herpes simplex virus type-1 (HSV-1). researchgate.net Several compounds, including a dihydroisoxazole (B8533529) derivative and a pyrimidine (B1678525) derivative, exhibited strong antiviral activity. researchgate.net

A series of N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines were synthesized and tested for their in vitro antiviral activity. tandfonline.com Compounds with electron-withdrawing groups, particularly halogeno substitutions, were found to be the most promising. tandfonline.com

Additionally, novel pyrazole amide derivatives were designed and synthesized, showing promising activity against the tobacco mosaic virus (TMV). mdpi.com

Table 4: Antiviral Activity of this compound Derivatives

Compound/Derivative Virus Key Findings
4-Substituted pyrazole derivatives Newcastle disease virus (NDV) Hydrazone and thiazolidinedione derivatives achieved 100% protection. nih.gov
3-Methyl-1,5-diphenyl-1H-pyrazole derivatives Herpes simplex virus type-1 (HSV-1) Several derivatives showed strong antiviral activity. researchgate.net
Pyrazole-based heterocycles Avian influenza HPAI-H5N1 Demonstrated potential as antiviral agents. nih.gov
N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines In vitro antiviral screen Halogenated derivatives were most promising. tandfonline.com

Enzyme Inhibitory Activities

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents.

Research has shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. Specifically, derivatives of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid have been evaluated for their COX inhibitory activity.

In the field of cancer research, pyrazole derivatives have been identified as inhibitors of histone lysine (B10760008) specific demethylase 5B (KDM5B/JARID1B), an enzyme implicated in tumor suppression. nih.gov Structure-based virtual screening led to the discovery of a pyrazole derivative with an IC50 of 9.320 μM against KDM5B, which was further optimized to a potent inhibitor with an IC50 of 0.0244 μM. nih.gov

Another area of interest is the inhibition of meprin α and β, enzymes involved in inflammation and tissue remodeling. A study focused on the synthesis and structure-activity relationships of pyrazole-based inhibitors of these enzymes. nih.gov

Furthermore, 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and assayed as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov Most of these compounds demonstrated good AChE inhibitory activity in the nanomolar or low micromolar range. nih.gov

Table 5: Enzyme Inhibitory Activities of this compound Derivatives

Compound/Derivative Enzyme Target Biological Relevance
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid derivatives Cyclooxygenase (COX) Inflammation and pain.
1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide Histone lysine specific demethylase 5B (KDM5B) Cancer therapy. nih.gov
3,4,5-substituted pyrazole derivatives Meprin α and β Inflammation and tissue remodeling. nih.gov

MAO-B Inhibitory Activity

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's disease. Pyrazole derivatives have emerged as potent and selective MAO-B inhibitors.

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.gov Most of the compounds showed good and selective MAO-B inhibitory activity. nih.gov Specifically, N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine was identified as a highly selective MAO-B inhibitor. nih.gov

Another study investigated a novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives as inhibitors of both MAO-A and MAO-B. acs.org Many of these compounds displayed high activity against MAO-B, with Ki values in the nanomolar range. acs.org The stereochemistry of these compounds was found to be an important factor in their inhibitory activity and selectivity. acs.org

Furthermore, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have also been synthesized and shown to be reversible, potent, and selective inhibitors, primarily of MAO-A, but their evaluation contributes to the broader understanding of pyrazoles as MAO inhibitors. acs.org

Table 6: MAO-B Inhibitory Activity of this compound Derivatives

Compound/Derivative Selectivity Key Findings
N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine Highly selective for MAO-B Potent inhibitor from a series of 3-aryl-1-phenyl-1H-pyrazoles. nih.gov
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives MAO-B and MAO-A High activity against MAO-B with nanomolar Ki values. acs.org

Antiglaucoma Activity

While direct studies specifically on "this compound" for antiglaucoma activity are not prevalent in the provided context, research on related pyrazole derivatives suggests a potential avenue for exploration. A study focused on the synthesis, characterization, and antiglaucoma activity of some novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide. acs.org This indicates that the pyrazole scaffold can be incorporated into molecules designed to have antiglaucoma properties, likely by targeting enzymes such as carbonic anhydrase, a known target for glaucoma treatment. The development of pyrazole-containing compounds for this therapeutic area warrants further investigation.

Inhibition of Protein Glycation

Protein glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes mellitus and its complications. Consequently, the search for effective inhibitors of protein glycation is an active area of research. Pyrazole derivatives have emerged as a promising class of compounds with antiglycation potential. mdpi.commdpi.comamazonaws.comresearchgate.net

Research has shown that various pyrazole derivatives can effectively inhibit the formation of AGEs. For instance, a study on pyrazole-tetrazole hybrid compounds demonstrated significant in-vitro haemoglobin antiglycation activity. nih.gov In this research, compounds such as 2-(1-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine and 2-(1-((1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine were found to be particularly potent inhibitors. nih.gov The structure-activity relationship (SAR) analysis revealed that the substitution pattern on both the pyrazole and tetrazole rings plays a crucial role in the observed antiglycation activity. nih.gov

Furthermore, pyrazole-5-carboxamides have been identified as potent inhibitors of the receptor for advanced glycation end products (RAGE), which is a key signaling receptor for AGEs. researchgate.net By blocking the RAGE receptor, these compounds can mitigate the downstream inflammatory and oxidative stress pathways initiated by AGEs. While direct studies on this compound are limited in this context, the established antiglycation properties of the broader pyrazole class suggest that it and its derivatives are worthy candidates for further investigation as potential therapeutic agents against glycation-related pathologies. The water-soluble pyrazole curcumin analog, for example, has been shown to inhibit AGEs and manage excess glucose. frontiersin.org

Compound/Derivative ClassKey FindingsReference
Pyrazole-Tetrazole HybridsPotent in-vitro haemoglobin antiglycation activity. nih.gov
Pyrazole-5-CarboxamidesAct as potent inhibitors of the RAGE receptor. researchgate.net
Water-Soluble Pyrazole Curcumin AnalogInhibits advanced glycation end products (AGEs). frontiersin.org

Corrosion Inhibition

The corrosion of metals, particularly steel, in acidic environments is a significant industrial problem. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. Pyrazole derivatives, with their nitrogen-rich heterocyclic ring, have been extensively studied and proven to be excellent corrosion inhibitors for steel in acidic media. researchgate.netnih.gov

Numerous studies have demonstrated the efficacy of pyrazole derivatives in preventing the corrosion of mild steel and carbon steel in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. tandfonline.comsemanticscholar.orgacs.orgresearchgate.net The inhibition efficiency of these compounds is dependent on their concentration, the temperature, and the nature of the substituents on the pyrazole ring. researchgate.netsemanticscholar.org

For example, research on 3-phenyl-1H-pyrazole-4-carboxaldehyde (a compound structurally related to this compound) showed a remarkable inhibition efficiency of 96.33% for mild steel in 1.0 M HCl at a concentration of 5 mM. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that these pyrazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.net

The mechanism of inhibition is attributed to the adsorption of the pyrazole molecules onto the steel surface. This adsorption process generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. tandfonline.comsemanticscholar.orgresearchgate.net The presence of the pyrazole ring, along with other functional groups, facilitates strong adsorption through both physisorption (electrostatic interactions) and chemisorption (covalent bonding) mechanisms. tandfonline.com

Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have further elucidated the inhibitor-metal interactions. These studies have shown that the pyrazole ring and its substituents contribute to a high electron density, which facilitates the donation of electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film. nih.gov

Below is a table summarizing the corrosion inhibition performance of some pyrazole derivatives:

InhibitorMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
3-phenyl-1H-pyrazole-4-carboxaldehydeMild Steel1.0 M HCl96.33 researchgate.net
Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylateMild Steel15% HCl92.0 tandfonline.com
5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanoneMild Steel15% HCl95.9 tandfonline.com
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrateC38 Steel1 M HCl90.2 nih.gov
3-methyl-1H-pyrazol-5-amineMild Steel1 M H₂SO₄92.28 acs.org

Advanced Research Topics and Future Directions

Development of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the quest for more efficient, sustainable, and versatile methods continues. nih.gov Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. ijnrd.org However, contemporary research is focused on developing novel pathways that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements include the use of nanocatalysts to promote greener synthetic routes. For instance, modified magnetic graphene oxide has been employed as a recyclable heterogeneous catalyst for the synthesis of pyrazole derivatives, showcasing high efficiency and selectivity. nih.gov Similarly, nano-sized zinc oxide (ZnO) has been utilized as an efficient and eco-friendly catalyst for the one-pot, four-component synthesis of pyranopyrazole derivatives in aqueous media. researchgate.net Another innovative approach involves the use of a lanthanum-doped and silver-coated ZnO core-shell nanocatalyst for the solvent-free synthesis of pyrazole derivatives. nih.gov

Furthermore, methodologies for the specific functionalization of the pyrazole ring are being explored. These include C-C Suzuki-Miyaura cross-coupling reactions and lithiation methods to introduce substituents at various positions on the 4-phenyl-1H-pyrazole core. rsc.org These advanced synthetic strategies are pivotal for creating a diverse library of 4-Methyl-3-phenyl-1H-pyrazole analogs for further investigation.

Exploration of New Biological Targets and Mechanisms of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.gov While the biological profile of many pyrazole-containing compounds is well-documented, the specific targets and mechanisms of action for this compound remain an area ripe for investigation.

Future research should focus on screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. For instance, derivatives of 1H-pyrazole have been investigated as potential inhibitors of receptor tyrosine kinases and protein kinases, which are crucial in cancer progression. nih.gov The anti-inflammatory properties of related pyrazole compounds suggest that this compound could be a candidate for targeting inflammatory pathways. nih.gov A comprehensive understanding of its mechanism of action at a molecular level will be crucial for its development as a therapeutic agent.

Design and Synthesis of Hybrid Molecules with Enhanced Potency and Selectivity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach to develop new drugs with improved potency, selectivity, and reduced side effects. The this compound scaffold can serve as a versatile building block for the design and synthesis of novel hybrid molecules.

For example, pyrazole moieties have been hybridized with other heterocyclic systems like tetrazole to create compounds with a range of biological activities. mdpi.com The synthesis of pyrazole-based chalcones is another area of interest, where the pyrazole core is combined with a chalcone (B49325) moiety known for its diverse pharmacological effects. nih.gov The development of such hybrid molecules could lead to the discovery of new therapeutic agents with unique mechanisms of action. Research in this area would involve the rational design of hybrids, followed by their efficient synthesis and thorough biological evaluation.

Application of Computational Tools for Rational Drug Design and Optimization

Computational chemistry plays an increasingly vital role in modern drug discovery and development. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be effectively applied to the rational design and optimization of this compound derivatives.

Molecular docking studies can predict the binding modes of these compounds with various biological targets, providing insights into their potential mechanisms of action and helping to identify promising lead compounds. nih.govalrasheedcol.edu.iq For instance, docking studies have been used to screen pyrazole derivatives as potential inhibitors of key enzymes in various diseases. nih.gov QSAR models can establish a correlation between the chemical structure of the pyrazole derivatives and their biological activity, guiding the synthesis of more potent analogs. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Nanotechnology and Pyrazole Derivatives (e.g., Nano-ZnO catalyst)

The intersection of nanotechnology and pyrazole chemistry offers exciting new possibilities. As mentioned earlier, nanocatalysts are being increasingly used to facilitate the green and efficient synthesis of pyrazole derivatives. nih.govresearchgate.netajgreenchem.com For example, the use of a novel organic-inorganic hybrid nanocatalyst has been reported for the synthesis of bis(pyrazolyl)methanes. iau.ir

Beyond synthesis, nanotechnology can also be leveraged for the targeted delivery of pyrazole-based drugs. Encapsulating this compound or its active derivatives in nanoparticles could enhance their bioavailability, improve their therapeutic index, and reduce off-target effects. The development of such nano-formulations represents a promising future direction for the clinical translation of pyrazole-based therapeutics.

Environmental Applications (e.g., Agrochemicals, Corrosion Inhibitors)

The application of pyrazole derivatives extends beyond medicine into the environmental and agricultural sectors. The structural features of these compounds make them promising candidates for the development of new agrochemicals and corrosion inhibitors.

Agrochemicals: Certain pyrazole derivatives have shown potential as precursors for the synthesis of novel pesticides and herbicides. chemimpex.com For example, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide has been identified as a potential fungicide for controlling rice sheath blight. nih.gov Further research into this compound and its analogs could lead to the development of more effective and environmentally benign crop protection agents. mdpi.comnih.gov

Q & A

What synthetic methodologies are effective for preparing 4-Methyl-3-phenyl-1H-pyrazole derivatives, and how can reaction conditions be optimized?

Basic Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method. For example, 4-(4-methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole was synthesized via reaction of 3-nitroso-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with 1-ethynyl-4-methoxybenzene in THF/H2O (1:1) at 50°C for 16 h, yielding 60–61% after column chromatography .
Advanced Optimization : Factors affecting yield include temperature, catalyst loading (e.g., CuSO4/Na ascorbate), and stoichiometry. Comparative studies show that extended reaction times (>16 h) or elevated temperatures (>50°C) may degrade sensitive intermediates, reducing yield .

How can X-ray crystallography and SHELX software resolve structural ambiguities in pyrazole derivatives?

Basic Characterization : Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths, angles, and torsion angles. For instance, dihedral angles between the pyrazole ring and substituent phenyl groups in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol were resolved as 16.83° (methoxyphenyl) and 51.68° (hydroxyphenyl) .
Advanced Refinement : SHELXL’s robust handling of high-resolution data allows modeling of hydrogen bonds (e.g., O–H⋯N interactions in crystal packing) and anisotropic displacement parameters. Recent updates include improved constraints for disordered moieties and twinned crystals .

What strategies address contradictions in reported biological activities of pyrazole derivatives?

Basic Assessment : Comparative pharmacological assays (e.g., antimicrobial or anti-inflammatory screens) under standardized conditions are critical. For example, pyrazole derivatives with 4-methoxyphenyl substituents showed enhanced antibacterial activity compared to halogenated analogs in agar diffusion assays .
Advanced SAR Analysis : Structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock Vina) can identify key interactions. Modifying the 3-methyl or 4-phenyl groups alters steric hindrance and electronic effects, impacting binding to targets like carbonic anhydrase .

How can computational tools like Mercury CSD aid in analyzing crystal packing and intermolecular interactions?

Basic Visualization : Mercury facilitates 3D visualization of hydrogen bonds and π–π stacking. For example, weak C–H⋯π interactions stabilize the crystal lattice of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde .
Advanced Analysis : The Materials Module in Mercury enables systematic searches for interaction motifs (e.g., halogen bonding in 5-(4-chlorophenyl) derivatives) and packing similarity calculations across structurally related compounds .

What purification techniques are most effective for isolating pyrazole derivatives, and how do they impact yield?

Basic Methods : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol or DMF/EtOH mixtures) are standard. For example, recrystallization of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde from ethanol improved purity to >97% .
Advanced Challenges : High-polarity derivatives may require reverse-phase HPLC. Contradictions in reported yields (e.g., 45% vs. 60%) often arise from differences in solvent systems or silica gel activity .

How do substituent modifications influence the stability and reactivity of this compound?

Basic Stability : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase thermal stability but reduce solubility. For instance, 5-(4-chlorophenyl)-3-trifluoromethyl derivatives decompose above 200°C .
Advanced Reactivity : Methoxy groups enhance electrophilic substitution at the 4-position, while methyl groups at the 3-position sterically hinder nucleophilic attack. Computational DFT studies (e.g., Gaussian 16) can predict regioselectivity in further functionalization .

What analytical techniques beyond NMR are critical for characterizing pyrazole derivatives?

Basic Techniques : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while IR identifies functional groups (e.g., C=O stretch at ~1700 cm<sup>−1</sup> in carbaldehyde derivatives) .
Advanced Methods : Single-crystal XRD remains the gold standard for unambiguous structural confirmation. Powder XRD can detect polymorphs, as seen in 4-methyl-5-phenyl-1H-pyrazol-3-ol, which exhibits two distinct crystalline forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.